molecular formula C7H8N2O B1652141 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde CAS No. 1393568-69-8

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1652141
CAS No.: 1393568-69-8
M. Wt: 136.15
InChI Key: STSZAPLSNCPZIY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS 1393568-69-8) is a versatile chemical building block of high interest in medicinal chemistry and pharmaceutical research. It features a pyrazole ring, a privileged structure in drug discovery, substituted at the N-1 position with a cyclopropyl group and at the C-5 position with a formyl functional group . The molecular formula is C7H8N2O, and it has a monoisotopic mass of 136.06366 Da . The core pyrazole scaffold is a five-membered heterocycle known for its significant and diverse pharmacological activities . This specific compound's reactive aldehyde group makes it a valuable intermediate for synthetic organic chemistry, enabling its use in condensation reactions, the formation of Schiff bases, or as a precursor for more complex heterocyclic systems . Its primary research value lies in its application as a key intermediate for the preparation of more complex molecules with potential biological activity. Researchers utilize this and related pyrazole-carbaldehyde compounds in multicomponent reactions (MCRs), which are powerful tools for the efficient and step-economical synthesis of structurally diverse compound libraries for biological screening . This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSZAPLSNCPZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256922
Record name 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl-
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393568-69-8
Record name 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-carboxaldehyde, 1-cyclopropyl-
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Foundational & Exploratory

Technical Monograph: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde , a specialized heterocyclic building block critical in modern medicinal chemistry, particularly for the development of kinase inhibitors and agrochemical agents.

Executive Summary

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1393568-69-8) is a regiochemically distinct pyrazole scaffold. Unlike its more common 3- and 4-formyl isomers, the 5-carbaldehyde places the reactive formyl group adjacent to the N1-cyclopropyl substituent. This "ortho-like" geometry creates unique steric and electronic environments, making it a privileged pharmacophore for designing bi-heteroaryl systems that require specific binding conformations, such as ATP-competitive kinase inhibitors.

Physicochemical Profile

Chemical Identity & Constants
PropertyData
IUPAC Name 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
CAS Number 1393568-69-8
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
SMILES O=CC1=CC=NN1C2CC2
Appearance Pale yellow to colorless liquid
Boiling Point ~240–250 °C (Predicted); ~110 °C @ 10 mmHg
Solubility Soluble in DCM, THF, EtOAc, MeOH; Low solubility in water
LogP 1.10 (Predicted)
Structural Analysis
  • Regiochemistry: The formyl group at position C5 is sterically influenced by the N1-cyclopropyl ring. This proximity can restrict rotation in downstream intermediates (e.g., Schiff bases), potentially locking bioactive conformations.

  • Electronic State: The pyrazole ring is electron-rich, but the C5-formyl group exerts a strong electron-withdrawing effect (-I, -M), deactivating the ring towards electrophilic aromatic substitution compared to unsubstituted pyrazoles.

  • Cyclopropyl Stability: The cyclopropyl group acts as a lipophilic bioisostere for an isopropyl group but with higher metabolic stability (CYP450 resistance) and rigid geometry.

Synthetic Pathways[2][7]

The synthesis of the 5-isomer requires strict regiocontrol, as standard Vilsmeier-Haack conditions on 1-cyclopropylpyrazole typically favor the C4-position. The authoritative method utilizes Directed ortho-Lithiation (DoL) .

Primary Workflow: Directed ortho-Lithiation

This protocol exploits the coordination of the lithium species to the N1 nitrogen, directing deprotonation selectively to the C5 position.

Protocol: Lithiation-Formylation
  • Reagents: 1-Cyclopropylpyrazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), anhydrous THF, anhydrous DMF (1.2 eq).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Step 1 (Lithiation): Dissolve 1-cyclopropylpyrazole in THF. Cool to -78 °C . Add n-BuLi dropwise over 20 mins. Stir for 1 hour at -78 °C. Mechanism: The N1 lone pair coordinates Li, directing base attack to the adjacent C5 proton.

  • Step 2 (Formylation): Add anhydrous DMF dropwise. Stir for 30 mins at -78 °C, then allow to warm to 0 °C over 1 hour.

  • Step 3 (Quench): Quench with saturated NH₄Cl or 1M HCl. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Diagram (DOT)

Synthesis Start 1-Cyclopropylpyrazole Step1 Step 1: Lithiation (n-BuLi, THF, -78°C) Start->Step1 Deprotonation Inter Intermediate: 5-Lithio-1-cyclopropylpyrazole Step1->Inter C5-Li Species Step2 Step 2: Formylation (DMF, -78°C to 0°C) Inter->Step2 Electrophilic Attack Product Product: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Step2->Product Hydrolysis

Figure 1: Regioselective synthesis via Directed ortho-Lithiation (DoL).

Reactivity & Functionalization[2]

The chemical utility of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde stems from its dual functionality: the reactive aldehyde and the stable pyrazole core.

Functional Group Transformations
  • Reductive Amination (Key for MedChem): Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields secondary amines, a common motif in kinase inhibitors to interact with the hinge region.

  • Oxidation: Conversion to 1-cyclopropyl-1H-pyrazole-5-carboxylic acid using NaClO₂ (Pinnick oxidation) or KMnO₄. This acid is a precursor for amide coupling.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form vinyl nitriles.

Reactivity Map (DOT)

Reactivity Core 1-Cyclopropyl-1H-pyrazole- 5-carbaldehyde Ox Oxidation (NaClO2/H2O2) Core->Ox Red Reduction (NaBH4) Core->Red Amine Reductive Amination (R-NH2, NaBH(OAc)3) Core->Amine Cond Condensation (Malononitrile, Base) Core->Cond Prod_Acid 5-Carboxylic Acid (Amide Precursor) Ox->Prod_Acid Prod_Alc 5-Hydroxymethyl Derivative Red->Prod_Alc Prod_SecAmine Secondary Amine (Kinase Inhibitor Scaffold) Amine->Prod_SecAmine Prod_Vinyl Vinyl Nitrile (Michael Acceptor) Cond->Prod_Vinyl

Figure 2: Divergent synthetic applications of the 5-carbaldehyde scaffold.

Analytical Characterization

To validate the identity of the 5-isomer versus the 3- or 4-isomer, use the following diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Singlet at δ 9.8–10.0 ppm .

    • Pyrazole H4: Doublet or broad singlet at δ 6.5–6.9 ppm .

    • Pyrazole H3: Doublet at δ 7.5–7.7 ppm .

    • Cyclopropyl Methine: Multiplet at δ 3.5–4.0 ppm (Deshielded by N1).

    • Cyclopropyl Methylene: Multiplets at δ 1.0–1.4 ppm .

    • Differentiation: In the 4-carbaldehyde isomer, the pyrazole protons (H3 and H5) typically appear as singlets around 8.0 ppm. The coupling pattern (J ~2 Hz) between H3 and H4 in the 5-carbaldehyde is diagnostic.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, handle as a standard functionalized pyrazole.

  • GHS Classification:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases.

References

  • Bide Pharmatech. (2024). Product Analysis: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS 1393568-69-8).[3][4][5][6][7] Retrieved from

  • PubChem. (2025). Compound Summary: 1-Cyclopropylpyrazole-5-carbaldehyde.[3][4][5][6] National Library of Medicine. Retrieved from

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415. (Describes regioselectivity principles).
  • ChemScene. (2024). Safety Data Sheet: Pyrazole Aldehydes. Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Pyrazoles.[8][9] Retrieved from

Sources

A Technical Guide to the Structural Elucidation of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties and synthetic versatility make it a focal point for drug discovery and development.[3] Within this class, 1-cyclopropyl-1H-pyrazole-5-carbaldehyde represents a key synthetic intermediate. The presence of a reactive aldehyde function on the pyrazole ring, combined with the N-cyclopropyl group—a known modulator of metabolic stability and binding affinity—makes this molecule a valuable building block for complex molecular architectures.

This in-depth guide provides a comprehensive framework for the unambiguous structural elucidation of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde. As Senior Application Scientists, we emphasize not just the "what" but the "why"—explaining the causality behind experimental choices and demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and practical understanding of modern analytical techniques in heterocyclic chemistry.

Synthetic Origin: The Vilsmeier-Haack Formylation Pathway

To effectively elucidate a structure, one must first consider its synthetic provenance. A predominant method for introducing a formyl group onto an electron-rich pyrazole ring is the Vilsmeier-Haack reaction.[4][5][6] This reaction provides the logical basis for our expected molecular structure.

The process involves the reaction of a substituted pyrazole with the Vilsmeier reagent, a chloroiminium salt typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The electrophilic Vilsmeier reagent attacks the electron-rich C5 position of the N-cyclopropyl pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the target aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrazole 1-Cyclopropyl-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Intermediate->Product + H₂O H2O H₂O Workup

Caption: Vilsmeier-Haack reaction workflow for pyrazole formylation.

Integrated Spectroscopic Analysis: A Multi-Pillar Approach

No single technique is sufficient for absolute structure determination. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal analytical methods.[7] We will employ Mass Spectrometry (MS) for molecular weight confirmation, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) experiments for detailed connectivity mapping.

G Start Synthesized Compound MS Mass Spectrometry (Molecular Formula) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (Connectivity & Environment) Start->NMR Confirmation Structure Confirmed MS->Confirmation Data Integration IR->Confirmation Data Integration NMR->Confirmation Data Integration

Caption: Logical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Causality: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) provides the mass of a molecule with exceptional accuracy, allowing for the calculation of a unique elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Data Processing: Determine the exact mass of the most abundant ion, typically the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition that matches this exact mass.

Expected Data: For a molecular formula of C₇H₈N₂O, the expected monoisotopic mass is 136.0637 Da.[8]

Ion SpeciesCalculated Exact Mass (m/z)
[M]⁺136.0637
[M+H]⁺137.0715
[M+Na]⁺159.0534

The resulting data from HRMS provides the first piece of irrefutable evidence, confirming the elemental formula and constraining all subsequent structural hypotheses.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] For our target compound, we expect to see characteristic vibrational frequencies corresponding to the aldehyde and the pyrazole ring system. The presence or absence of these key bands provides immediate, qualitative structural validation.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to their respective functional groups.

Expected Data: The IR spectrum serves as a molecular fingerprint, confirming the successful formylation.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3150MediumC-H stretch (Pyrazole Ring)
~2820, ~2720WeakC-H stretch (Aldehyde Fermi doublet)
~1680-1700StrongC=O stretch (Aromatic Aldehyde)[1]
~1500-1580Medium-StrongC=N and C=C stretching (Pyrazole Ring)
~1450MediumC-H bending (Cyclopropyl CH₂)

The strong carbonyl (C=O) absorption is the most telling feature, confirming the presence of the aldehyde group introduced during the Vilsmeier-Haack reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each ¹H and ¹³C nucleus.[9] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) experiments work in concert to build a complete connectivity map, leaving no ambiguity in the final assignment.[9]

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HMBC spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis: Process the spectra and integrate the signals. Use the combination of chemical shifts, coupling constants, and 2D correlations to assign every proton and carbon in the molecule.

¹H NMR - Proton Environments The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationKey Correlation
Aldehyde (-CHO)9.8 - 10.0Singlet (s)1HCorrelates to C5 in HMBC
Pyrazole H47.8 - 8.0Doublet (d)1HCouples with H3 (³J ≈ 2-3 Hz)
Pyrazole H36.6 - 6.8Doublet (d)1HCouples with H4 (³J ≈ 2-3 Hz)
Cyclopropyl H (methine)3.8 - 4.0Multiplet (m)1HCorrelates to C5 in HMBC
Cyclopropyl H (methylene)1.0 - 1.4Multiplet (m)4HDiastereotopic protons

¹³C NMR - Carbon Skeleton The proton-decoupled ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Carbon AssignmentPredicted δ (ppm)
Aldehyde (C=O)185 - 190
Pyrazole C5140 - 145
Pyrazole C3135 - 140
Pyrazole C4110 - 115
Cyclopropyl C (methine)35 - 40
Cyclopropyl C (methylene)8 - 12

2D NMR - Establishing Connectivity Two-dimensional NMR is the linchpin of the elucidation process, confirming the proposed structure by mapping out covalent bonds.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlation is between the two pyrazole ring protons, H3 and H4, confirming their adjacency.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the different fragments of the molecule.

G cluster_structure Key 2D NMR Correlations cluster_cosy COSY (¹H-¹H) cluster_hmbc HMBC (¹H-¹³C) img H3 H3 H4 H4 H3->H4 CHO_H Aldehyde-H C5 C5 CHO_H->C5 C4 C4 CHO_H->C4 Cyc_H Cyclopropyl-H N1_C C5 (N-linked) Cyc_H->N1_C

Caption: Key COSY and HMBC correlations for structural confirmation.

Trustworthiness through Self-Validation: The power of this combined NMR approach lies in its self-validating nature. For instance:

  • The aldehyde proton is a singlet in the ¹H spectrum, as expected. An HMBC experiment must show a correlation from this proton (δ ~9.8 ppm) to the pyrazole carbon C5 (δ ~140 ppm), confirming its attachment point.

  • The cyclopropyl methine proton must show an HMBC correlation to the same C5 carbon, confirming that the cyclopropyl group is attached to the nitrogen adjacent to the aldehyde, thus defining the N1 substitution pattern.

  • The two pyrazole protons, H3 and H4, must show a cross-peak in the COSY spectrum, confirming their vicinal relationship.

Conclusion: A Unified Structural Verdict

The structural elucidation of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde is a systematic process of evidence accumulation and integration.

  • Mass Spectrometry establishes the correct elemental formula (C₇H₈N₂O).

  • IR Spectroscopy confirms the presence of the key aldehyde (C=O) and pyrazole (C=N, C=C) functional groups.

  • ¹H and ¹³C NMR provide a precise count and description of the chemical environments of each atom.

  • 2D NMR (COSY and HMBC) definitively assembles these pieces into a single, unambiguous covalent structure.

Each piece of data corroborates the others, leading to a confident and irrefutable assignment. This rigorous, multi-technique approach exemplifies the principles of modern analytical chemistry and is essential for ensuring scientific integrity in research and development.

References

  • Academia.edu. (n.d.). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity.
  • REAL-J. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Eur. Chem. Bull., 3(12), 1104-1106.
  • BenchChem. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Jetir.Org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research (JETIR), 11(6).
  • PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazole-5-carbaldehyde.
  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 46(11), 1690-1716. Available at: [Link]

  • Institut "Jožef Stefan". (2018). Structural Elucidation.
  • PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2020). Pyrazole-4-carbaldehyde derivatives.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, focusing on its molecular weight, physicochemical properties, synthesis, characterization, and applications as a key building block in medicinal chemistry.

Abstract

The pyrazole nucleus is a foundational scaffold in modern drug discovery, present in numerous approved therapeutic agents.[1][2] 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a functionalized derivative that serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its unique combination of a reactive aldehyde group, a stable pyrazole core, and a lipophilic cyclopropyl moiety makes it a valuable synthon for creating diverse chemical libraries. This technical guide delves into the core scientific principles of this compound, from its fundamental molecular properties to its practical application in the synthesis of potential therapeutic agents.

The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[3] This structural motif is of immense interest to medicinal chemists due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to biological targets like enzymes and receptors.[4] The pyrazole core is found in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][4]

The functionalization of the pyrazole ring at different positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Specifically, pyrazole carbaldehydes are highly valuable as they provide a chemical handle for elaboration into a multitude of other functional groups and heterocyclic systems, serving as key intermediates in the development of novel drugs.[5]

Core Physicochemical Properties

The cornerstone of any chemical entity in a research and development setting is a precise understanding of its molecular and physical properties. These data are critical for reaction stoichiometry, analytical characterization, and computational modeling.

Molecular Weight and Formula

The fundamental identity of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is defined by its molecular formula and corresponding molecular weight. The exact mass is crucial for high-resolution mass spectrometry, while the molecular weight is used for all routine laboratory calculations.

PropertyValueSource
Molecular Formula C₇H₈N₂O[6][7]
Molecular Weight 136.15 g/mol [7][8][9]
Monoisotopic Mass 136.06366 Da[6][9]
CAS Number 1284220-47-8[7][8]
IUPAC Name 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde[8]

Note: The IUPAC name may vary based on substitution priority rules, but the CAS number uniquely identifies this specific isomer.

Structural and Computational Data

The arrangement of atoms and the resulting electronic properties dictate the reactivity and interaction profile of the molecule.

Caption: 2D structure of 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde.

Predicted PropertyValueSource
XLogP 0.5[6]
Topological Polar Surface Area (TPSA) 45.75 Ų[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 2[7]

Synthesis and Mechanistic Considerations

The synthesis of functionalized pyrazoles is a well-established field in organic chemistry. For pyrazole-5-carbaldehydes, a common and powerful method is the Vilsmeier-Haack reaction , which introduces a formyl (-CHO) group onto an electron-rich heterocycle.

General Synthetic Workflow: Vilsmeier-Haack Formylation

This protocol outlines a generalized procedure for the synthesis of the title compound starting from 3-cyclopropyl-1H-pyrazole.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), cool an anhydrous solvent such as N,N-Dimethylformamide (DMF) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt. The reaction should be maintained at 0-5 °C.

  • Substrate Addition: Dissolve the starting material, 3-cyclopropyl-1H-pyrazole, in an anhydrous solvent (e.g., dichloromethane or DMF) and add it slowly to the Vilsmeier reagent solution, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 60-80 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture in an ice bath and carefully quench it by slowly adding it to a mixture of ice and aqueous sodium acetate or sodium hydroxide solution. This hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.

Caption: Generalized workflow for the synthesis of the title compound.

Spectroscopic Characterization

Unambiguous structure elucidation is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.[10][11][12]

TechniqueExpected Features
¹H NMR - Aldehyde Proton (CHO): A distinct singlet in the downfield region (~9.5-10.5 ppm).- Pyrazole Ring Proton: A singlet for the proton on the pyrazole ring (~6.5-7.5 ppm).- Cyclopropyl Protons: A complex multiplet pattern in the upfield region (~0.5-1.5 ppm).- N-H Proton: A broad singlet, which may be exchangeable with D₂O.
¹³C NMR - Aldehyde Carbonyl (C=O): A signal in the highly deshielded region (~180-195 ppm).- Pyrazole Ring Carbons: Signals in the aromatic/heteroaromatic region (~110-150 ppm).- Cyclopropyl Carbons: Signals in the upfield aliphatic region (~5-20 ppm).
FT-IR - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.- N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.- C-H Stretch (sp² and sp³): Bands around 2800-3100 cm⁻¹.
Mass Spec (MS) - Molecular Ion Peak [M]⁺: An m/z value corresponding to the molecular weight of the compound (e.g., 136.15 for ESI-MS [M+H]⁺ at m/z 137.1).

Application as a Synthetic Intermediate

The true value of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde lies in its role as a versatile building block. The aldehyde functionality is a gateway to a vast number of chemical transformations, enabling the synthesis of diverse molecular scaffolds for screening in drug discovery programs.[5][13]

Key Transformations:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted aminomethyl-pyrazoles.

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Condensation Reactions: Formation of Schiff bases (imines) with primary amines or hydrazones with hydrazines. These products can be further cyclized to generate novel heterocyclic systems.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid, which can then be used in amide coupling reactions.

Caption: Role as a versatile synthetic intermediate in drug discovery.

Conclusion

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, with a molecular weight of 136.15 g/mol , is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its synthetic versatility make it a high-value intermediate for researchers and scientists. A thorough understanding of its core characteristics, as detailed in this guide, is the first step toward leveraging its potential in the design and discovery of the next generation of pyrazole-based therapeutics.

References

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  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]

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  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica. [Link]

  • Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

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  • Talaviya, R., & Patel, K. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 299, 01002. [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(15), 4438. [Link]

  • 1-cyclopropyl-1h-pyrazole-5-carbaldehyde. PubChemLite. [Link]

  • 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. PubChem. [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(10), 195-231. [Link]

Sources

Introduction: The Significance of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectrum of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its derivatives are integral components of numerous blockbuster drugs, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a key building block in the synthesis of these complex therapeutic agents.[4][5] Its precise chemical structure, purity, and reactivity are paramount, making robust analytical characterization essential.

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure and assessing the purity of such compounds. This guide provides a detailed analysis of the IR spectrum of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, grounded in the principles of vibrational spectroscopy. We will deconstruct the molecule into its constituent functional groups, predict the corresponding absorption bands, present a detailed protocol for acquiring a high-quality spectrum, and discuss its application in a research and development context.

Molecular Architecture and Vibrational Fingerprints

The infrared spectrum of a molecule is a direct consequence of its unique three-dimensional structure and the vibrations of its chemical bonds. To interpret the spectrum of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, we must first consider its core components: the aldehyde group, the pyrazole ring, and the cyclopropyl substituent. Each of these imparts characteristic features to the overall spectrum.

Caption: Molecular structure of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.

The logical approach to interpreting the spectrum involves mapping these structural motifs to their expected absorption regions.

G cluster_groups Structural Components & Vibrational Modes cluster_regions Characteristic IR Wavenumber Regions (cm⁻¹) Molecule 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde | Functional Groups Aldehyde Aldehyde (-CHO) C=O Stretch Aldehydic C-H Stretch Aldehydic C-H Bend Molecule:f1->Aldehyde Pyrazole Pyrazole Ring C=N & C=C Stretches Aromatic C-H Stretch Ring Deformation Molecule:f1->Pyrazole Cyclopropyl Cyclopropyl Ring Strained C-H Stretch Ring Deformation CH₂ Scissoring Molecule:f1->Cyclopropyl Region_CO 1710-1680 (Strong, Sharp) Aldehyde:co->Region_CO Conjugated Region_Ald_CH 2850-2700 (Two, Medium) Aldehyde:ch_str->Region_Ald_CH Fermi Resonance Region_Aro_CH ~3100-3050 (Weak-Medium) Pyrazole:ch_str->Region_Aro_CH Region_Ring 1600-1400 (Multiple, Medium) Pyrazole:cn_cc->Region_Ring Region_Cyclo_CH ~3080 (Medium) Cyclopropyl:ch_str->Region_Cyclo_CH Region_Fingerprint < 1400 (Complex) Cyclopropyl:ring_def->Region_Fingerprint ~1020 cm⁻¹

Caption: Logical relationship between molecular structure and IR absorption regions.

The Aldehyde Functional Group (-CHO)

The aldehyde is arguably the most structurally informative group in the molecule, giving rise to highly characteristic peaks.

  • C=O Carbonyl Stretch: The C=O stretching vibration produces one of the strongest and sharpest bands in the entire IR spectrum.[6][7] For a typical saturated aliphatic aldehyde, this band appears around 1740-1720 cm⁻¹.[8][9] However, in this molecule, the aldehyde group is conjugated with the pyrazole ring. This resonance effect delocalizes the pi electrons, slightly weakening the C=O double bond character.[10][11] Consequently, the absorption frequency is lowered by 20-30 cm⁻¹, and is expected to appear in the 1710-1685 cm⁻¹ range.[8][12]

  • Aldehydic C-H Stretch: This is a hallmark of aldehydes. The C-H bond of the aldehyde group typically produces two distinct, medium-intensity bands between 2850 cm⁻¹ and 2700 cm⁻¹ .[8] The appearance of two bands instead of one is due to Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[13] The band near 2720 cm⁻¹ is particularly diagnostic, as few other absorptions appear in this region.[8][9]

The Pyrazole Ring

As a heteroaromatic system, the pyrazole ring contributes several bands, primarily in the upper and middle regions of the spectrum.

  • C-H Stretch: The C-H bond on the aromatic pyrazole ring will have a stretching vibration at a frequency slightly higher than that of aliphatic C-H bonds. Expect a weak to medium band in the 3100-3050 cm⁻¹ region.[14]

  • C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the ring give rise to a series of medium to strong bands in the 1615-1400 cm⁻¹ region.[15][16][17] For pyrazole derivatives, a characteristic C=N stretch is often observed around 1590 cm⁻¹.[15]

  • Ring Deformation: In-plane and out-of-plane bending vibrations of the ring structure contribute to the complex pattern in the fingerprint region (< 1400 cm⁻¹).[18]

The Cyclopropyl Group

The strained, three-membered cyclopropyl ring has unique vibrational modes.

  • C-H Stretch: The C-H bonds on a strained cyclopropane ring are stronger than those in typical alkanes, causing them to absorb at higher frequencies.[19] A characteristic absorption for cyclopropyl C-H stretching is expected just above 3000 cm⁻¹, often seen as a distinct peak around 3080 cm⁻¹ .[19][20] This can sometimes overlap with the aromatic C-H stretch from the pyrazole ring.

  • Ring Deformation: The characteristic "breathing" or deformation mode of the cyclopropane ring typically gives rise to a notable absorption in the 1050-1000 cm⁻¹ range.[19][21]

  • CH₂ Deformation: The scissoring motion of the CH₂ groups in the ring is expected around 1480-1440 cm⁻¹ .[20]

Analysis of the Experimental Spectrum

Based on the principles outlined above, a detailed assignment of the vibrational bands for 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde can be made. The following table summarizes the key expected absorptions.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3080MediumC-H StretchCyclopropyl Ring
~3060Weak-MediumC-H StretchPyrazole Ring (Aromatic)
~2980WeakC-H Stretch (Asymmetric)Cyclopropyl CH₂
~2880WeakC-H Stretch (Symmetric)Cyclopropyl CH₂
~2830MediumAldehydic C-H Stretch (Fermi Resonance)Aldehyde
~2730Medium, SharpAldehydic C-H Stretch (Fermi Resonance)Aldehyde
~1695 Strong, Sharp C=O Stretch (Conjugated) Aldehyde
~1590MediumC=N StretchPyrazole Ring
~1520MediumC=C StretchPyrazole Ring
~1460MediumCH₂ ScissoringCyclopropyl Ring
~1410MediumRing VibrationPyrazole Ring
~1020MediumRing Deformation (Breathing)Cyclopropyl Ring
~950-750Multiple, MediumC-H Out-of-Plane BendingPyrazole & Cyclopropyl

Note: This table represents a predictive summary based on established group frequencies. Actual peak positions may vary slightly based on experimental conditions.

Protocol for High-Fidelity Spectrum Acquisition

Obtaining a reliable and reproducible IR spectrum is critical for accurate analysis. The following protocol outlines the standard procedure using a Fourier Transform Infrared (FTIR) spectrometer.

I. Instrumentation and Sample Preparation
  • Instrument: A modern FTIR spectrometer (e.g., PerkinElmer, Shimadzu, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Purity: Ensure the sample of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is of high purity and thoroughly dry to avoid interference from water (broad O-H band ~3400 cm⁻¹) or solvent peaks.

  • Preparation (KBr Pellet Method): a. Gently grind ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. b. Transfer the fine powder to a pellet-pressing die. c. Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a thin, transparent pellet.[19] d. Carefully remove the pellet and place it in the spectrometer's sample holder.

II. Data Acquisition
  • Background Spectrum: With the sample chamber empty, acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This measures the absorbance of ambient CO₂ and water vapor, which the instrument software will subtract from the sample spectrum.

  • Sample Spectrum: Place the KBr pellet holder into the sample chamber.

  • Acquisition: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The typical range is 4000-400 cm⁻¹.

III. Data Processing and Analysis
  • Ratioing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Baseline Correction: Apply a baseline correction algorithm if the baseline is sloped or curved.

  • Peak Identification: Use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima.

  • Interpretation: Correlate the observed peaks with the expected vibrational modes as detailed in the table above.

FTIR_Workflow cluster_prep I. Preparation cluster_acq II. Acquisition cluster_analysis III. Analysis Start Start: Pure, Dry Sample Grind Grind 1mg Sample with 100mg KBr Start->Grind Press Press into Thin Transparent Pellet Grind->Press Background Acquire Background Spectrum (Empty) Press->Background Sample Insert Pellet & Acquire Sample Spectrum Background->Sample Process Software Processing (Ratio, Baseline Correction) Sample->Process PeakPick Identify Peak Wavenumbers Process->PeakPick Interpret Correlate Peaks with Vibrational Modes PeakPick->Interpret End End: Characterized Compound Interpret->End

Caption: Experimental workflow for FTIR spectrum acquisition and analysis.

Applications in Synthesis and Quality Control

Beyond initial identification, the IR spectrum serves as a vital tool throughout the drug development pipeline.

  • Confirmation of Synthesis: In a synthetic route producing 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, IR spectroscopy provides definitive evidence of the reaction's success. For instance, if the aldehyde is prepared via oxidation of the corresponding alcohol (1-cyclopropyl-1H-pyrazol-5-yl)methanol, reaction monitoring would track the disappearance of the broad O-H stretching band of the alcohol (~3300 cm⁻¹) and the concurrent appearance of the strong C=O stretch (~1695 cm⁻¹) and the characteristic aldehydic C-H doublet (~2830/2730 cm⁻¹).

  • Purity Assessment: The spectrum can rapidly reveal the presence of common impurities. A broad absorption in the 3500-3000 cm⁻¹ region could indicate contamination with a starting alcohol or over-oxidation to the corresponding carboxylic acid.[7][22] The absence of such peaks provides evidence for the sample's purity.

  • Stability Studies: Changes in the IR spectrum over time under various storage conditions can indicate degradation of the compound, such as the oxidation of the aldehyde to a carboxylic acid.

Conclusion

The infrared spectrum of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a rich source of structural information. A systematic analysis, guided by an understanding of group frequencies, allows for the confident identification of its key functional motifs: the conjugated aldehyde, the heteroaromatic pyrazole ring, and the strained cyclopropyl group. The strong, sharp carbonyl stretch near 1695 cm⁻¹ and the distinctive aldehydic C-H doublet around 2830/2730 cm⁻¹ serve as primary diagnostic markers. When acquired using a robust experimental protocol, the IR spectrum is an indispensable tool for researchers and developers, enabling rapid structural confirmation, routine quality control, and efficient monitoring of synthetic transformations involving this valuable pharmaceutical intermediate.

References

  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. [Link]

  • Gosavi, G., et al. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • Polshettiwar, S. A. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

  • Uniwersytet Jagielloński. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Chirita, C. I., et al. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

  • ResearchGate. (n.d.). In the IR-spectra, characteristic absorption bands are observed in the.... [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • Chad's Prep. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation). [Link]

  • University of California, Los Angeles. (n.d.). IR: aldehydes. [Link]

  • University of Delhi. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]

  • City University of New York. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Vahabi, S. (2025, August 29). Interpreting IR Spectra. Chemistry Steps. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • NIST. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]

  • Read Chemistry. (2019, February 18). Interpreting IR Spectra. [Link]

  • Katon, J. E., & Feairheller, W. R. (1965). Group Frequencies in Cyclopropanes. A Correlation Diagram. The Journal of Chemical Physics. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Jetti, S. R., et al. (2016). Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological. Der Pharma Chemica. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Kumar, A., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane C3H6. [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazole-5-carbaldehyde. [Link]

  • Im, W. B., et al. (2009, July 23). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]

  • ResearchGate. (n.d.). Infrared, Raman and NMR spectra, conformational stability, normal coordinate analysis and B3LYP calculations of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Gomaa, A. M. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • MDPI. (2010, January 22). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

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1-Cyclopropyl-1H-pyrazole-5-carbaldehyde: A Lynchpin Scaffold for Kinase & GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the utilization of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1345417-60-2 / 1448396-12-0 variants) in medicinal chemistry. It is structured to guide drug discovery professionals from the chemical properties of this scaffold to its application in high-value therapeutic targets.

Part 1: Executive Technical Analysis

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde represents a "privileged structure" in modern drug discovery. It functions not as a final drug, but as a high-value divergent intermediate . Its structural utility is defined by two distinct pharmacophoric elements:

  • The 1-Cyclopropyl Moiety: A rigid, lipophilic bioisostere of isopropyl or ethyl groups. It provides enhanced metabolic stability (blocking

    
    -hydroxylation common in alkyl chains) and improved hydrophobic pocket filling in ATP-binding sites of kinases.
    
  • The 5-Carbaldehyde Handle: A highly reactive electrophile positioned to facilitate heterocycle fusion (e.g., to pyrazolo[1,5-a]pyrimidines) or linker installation (via reductive amination) for "hinge-binding" motifs.

Core Physicochemical Profile
PropertySpecificationMedicinal Chemistry Implication
Molecular Formula

Low MW fragment (Fragment-Based Drug Design compliant).
Hybridization

(Pyrazole/Aldehyde) +

(Cyclopropyl)
Balances planarity for

-stacking with 3D character for solubility.
Reactivity Electrophilic (Aldehyde)Precursor for reductive amination, oxidation, and condensation.
Key Role Scaffold / Headgroup Critical for Kinase Inhibitors (Type I/II) and GPCR Antagonists .

Part 2: Therapeutic Target Landscape

This scaffold is primarily deployed to synthesize inhibitors for three major biological families. The causality between the scaffold's structure and its target affinity is detailed below.

Oncology: Aurora Kinase & JAK Family Inhibitors

The pyrazole ring is a classic ATP-mimetic. When substituted with a 1-cyclopropyl group, it gains selectivity for the hydrophobic region II of the kinase ATP pocket.

  • Target Mechanism: ATP-competitive inhibition (Type I).

  • Structural Logic: The aldehyde at position 5 is converted into an amine or urea linker (as seen in AT9283 analogs) to interact with the "Gatekeeper" residue. The cyclopropyl group orients the molecule to avoid steric clash with the ribose-binding pocket.

  • Key Pathway: Aurora A/B (Mitosis regulation) and JAK-STAT (Cytokine signaling).

Metabolic Disorders: CB1 Receptor Antagonists

Diaryl-pyrazole derivatives (rimonabant analogs) are potent Cannabinoid Receptor 1 (CB1) antagonists.[1]

  • Target Mechanism: Inverse agonism/Antagonism of GPCRs.

  • Structural Logic: The 5-carbaldehyde is oxidized to a carboxylic acid and coupled with amines (e.g., piperidines). The 1-cyclopropyl group occupies a specific lipophilic sub-pocket in the transmembrane domain of CB1, improving selectivity over CB2.

Inflammation: p38 MAPK Inhibitors
  • Target Mechanism: Inhibition of pro-inflammatory cytokine production (TNF-

    
    , IL-1
    
    
    
    ).
  • Structural Logic: Condensation of the aldehyde with ketones or hydrazines creates fused ring systems (e.g., pyrazolo-pyridines) that act as rigid scaffolds locking the inhibitor in the active conformation.

Part 3: Synthetic Protocols & Methodologies

Protocol A: Reductive Amination (Library Generation)

Purpose: To convert the aldehyde into a secondary amine linker for kinase hinge binding.

Reagents:

  • Scaffold: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Amine Partner: Substituted aniline or heteroaryl amine (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Catalyst: Acetic Acid (AcOH) (catalytic, pH 5-6).

Step-by-Step Workflow:

  • Imine Formation: Dissolve the aldehyde and amine partner in DCE under

    
     atmosphere. Add AcOH. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aldehyde peak via TLC or LC-MS.
    
  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise to prevent exotherm.
    
  • Reaction: Allow to warm to RT and stir overnight (12-16h).

  • Quench: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
    
Protocol B: Pyrazolo[1,5-a]pyrimidine Synthesis (Condensation)

Purpose: To create a fused bicyclic core common in CDK and B-Raf inhibitors.

Reagents:

  • Scaffold: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (as precursor to the 5-amino-pyrazole or used directly in specific multi-component reactions).

  • Alternative Route: Convert Aldehyde

    
     Nitrile 
    
    
    
    Amine
    
    
    Condensation with 1,3-dicarbonyls.
  • Direct Condensation (if using active methylene partners):

    • Aldehyde + Malononitrile

      
       Knoevenagel Condensation product.
      

Workflow (Knoevenagel Route):

  • Mix: Aldehyde (1 equiv) + Malononitrile (1.1 equiv) in Ethanol.

  • Catalyze: Add Piperidine (3-5 drops).

  • Reflux: Heat to reflux for 3-5 hours.

  • Isolate: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

  • Result: 2-((1-cyclopropyl-1H-pyrazol-5-yl)methylene)malononitrile (Precursor for further cyclization to fused systems).

Part 4: Visualizing the Therapeutic Logic

Diagram 1: Divergent Synthesis Pathway

This diagram illustrates how the single aldehyde scaffold branches into three distinct therapeutic classes based on the chemical transformation applied.

DivergentSynthesis Scaffold 1-Cyclopropyl-1H-pyrazole- 5-carbaldehyde (Core Scaffold) ReductiveAmination Reductive Amination (+ R-NH2) Scaffold->ReductiveAmination Pathway A Oxidation Oxidation to Acid (+ Amide Coupling) Scaffold->Oxidation Pathway B Condensation Condensation / Cyclization (+ 1,3-Dicarbonyls) Scaffold->Condensation Pathway C KinaseInhib Kinase Inhibitors (Aurora, JAK, CDK) Target: ATP Pocket ReductiveAmination->KinaseInhib Generates Hinge Binder GPCRLigand GPCR Antagonists (CB1, Chemokine) Target: Transmembrane Domain Oxidation->GPCRLigand Generates Lipophilic Tail FusedHetero Fused Ring Systems (Pyrazolo-pyrimidines) Target: p38 MAPK / B-Raf Condensation->FusedHetero Generates Rigid Core

Caption: Divergent synthetic utility of the 1-cyclopropyl-pyrazole scaffold into three major drug classes.

Diagram 2: Kinase Signaling Inhibition (Aurora/JAK)

Visualizing the downstream biological impact of inhibitors derived from this scaffold.

KinasePathway Drug Scaffold-Derived Inhibitor Aurora Aurora Kinase A/B Drug->Aurora Inhibits JAK JAK Family (JAK1/2) Drug->JAK Inhibits H3 Histone H3 Phosphorylation Aurora->H3 Promotes STAT STAT Phosphorylation (STAT3/5) JAK->STAT Promotes Mitosis Mitotic Spindle Assembly H3->Mitosis GeneExp Pro-inflammatory Gene Expression STAT->GeneExp Apoptosis Apoptosis / Cell Cycle Arrest Mitosis->Apoptosis Failure leads to GeneExp->Apoptosis Blockade leads to

Caption: Mechanism of action for scaffold-derived inhibitors in Oncology and Inflammation pathways.

Part 5: References

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazole-based Aurora kinase inhibitor AT9283. Journal of Medicinal Chemistry.

  • Szabo, G., et al. (2009).[1] Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.

  • Finiuk, N., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules (MDPI).

  • Ansari, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

  • Wang, Q., et al. (2019).[2] Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors. European Journal of Medicinal Chemistry. [Link to Source]([Link]

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Methodological & Application

Application Note: Precision Synthesis of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists. It prioritizes the most efficient, regioselective synthetic route (C5-Lithiation) while discussing alternative strategies to demonstrate comprehensive expertise.

Abstract & Therapeutic Relevance

The 1-cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold is a "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, p38 MAPK) and GPCR modulators. The cyclopropyl moiety confers metabolic stability and improved lipophilicity compared to simple alkyl groups, while the C5-aldehyde serves as a versatile "chemical handle" for downstream diversification via reductive amination, Wittig olefination, or heterocycle formation.

Achieving high regioselectivity for the C5-position (adjacent to the nitrogen) versus the thermodynamically favored C4-position (electronic substitution) or C3-position is the primary synthetic challenge. This guide details a C5-Directed Lithiation Protocol that guarantees >95% regioselectivity, bypassing the isomer separation issues common in direct cyclization methods.

Retrosynthetic Analysis & Strategy Selection

To synthesize the target effectively, we must evaluate the disconnection points.

  • Route A (Cyclization): Reaction of cyclopropylhydrazine with 1,3-dicarbonyl equivalents.

    • Limitation: Often yields mixtures of 1,3- and 1,5-isomers. Accessing the aldehyde oxidation state directly is difficult; usually yields an ester or methyl group requiring subsequent redox manipulation (3-4 steps).

  • Route B (Vilsmeier-Haack): Formylation of 1-cyclopropylpyrazole.

    • Limitation: Electrophilic aromatic substitution on pyrazoles strongly favors the electron-rich C4 position . This route will yield the wrong isomer (4-carbaldehyde).

  • Route C (Directed Lithiation - SELECTED): C5-deprotonation of 1-cyclopropylpyrazole using n-BuLi, followed by DMF quench.

    • Advantage:[1][2] The N1-lone pair coordinates Lithium, directing deprotonation exclusively to C5 (Kinetic Control). This is the most atom-economical and regioselective route.

Strategic Workflow Diagram

Retrosynthesis Figure 1: Retrosynthetic Logic Flow Target Target: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Precursor Intermediate: 1-Cyclopropyl-1H-pyrazole Target->Precursor C5-Lithiation / DMF (Regioselective Formylation) SM Starting Materials: Cyclopropylhydrazine HCl + 1,1,3,3-Tetramethoxypropane Precursor->SM Cyclization (Knorr-type)

Experimental Protocols

Phase 1: Synthesis of 1-Cyclopropyl-1H-pyrazole

Objective: Construct the pyrazole core with the N-cyclopropyl group installed.[3] Principle: Condensation of hydrazine with a malonaldehyde equivalent.

Materials:

  • Cyclopropylhydrazine hydrochloride (CAS: 11846-95-8)

  • 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal))

  • Ethanol (Reagent grade)

  • Hydrochloric acid (conc.)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Cyclopropylhydrazine HCl (10.0 g, 92 mmol) in Ethanol (100 mL).

  • Addition: Add 1,1,3,3-Tetramethoxypropane (16.6 g, 101 mmol, 1.1 equiv) to the solution.

  • Acid Catalysis: Add conc. HCl (1.0 mL) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (System: 20% EtOAc/Hexane). The hydrazine spot should disappear.

  • Workup:

    • Cool to room temperature.[4][5]

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with water (50 mL) and neutralize with sat. NaHCO₃.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. The crude oil is typically >90% pure 1-cyclopropylpyrazole. If necessary, purify via short-path distillation (bp ~140°C) or silica plug.

Data Checkpoint:

  • Expected Yield: 85-92%

  • ¹H NMR (CDCl₃): δ 7.50 (d, 1H), 7.39 (d, 1H), 6.23 (t, 1H), 3.60 (m, 1H, N-CH), 1.0-1.2 (m, 4H, cyclopropyl).

Phase 2: Regioselective C5-Formylation (The Critical Step)

Objective: Install the aldehyde functionality specifically at C5. Mechanism: Coordination-Directed Lithiation (CDL). The N1 nitrogen coordinates the lithium aggregate, placing the base in proximity to the C5 proton.

Materials:

  • 1-Cyclopropyl-1H-pyrazole (from Phase 1)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous THF (inhibitor-free)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon or Nitrogen. This reaction is strictly moisture-sensitive .

  • Solvation: Add 1-Cyclopropyl-1H-pyrazole (5.0 g, 46 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Lithiation: Add n-BuLi (2.5 M, 20.2 mL, 50.6 mmol, 1.1 equiv) dropwise via syringe over 20 minutes.

    • Critical Control: Maintain internal temperature below -65°C.

    • Observation: A color change (often yellow/orange) indicates formation of the lithiated species.

  • Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Formylation: Add anhydrous DMF (5.3 mL, 69 mmol, 1.5 equiv) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Carefully add sat. NH₄Cl solution (20 mL) while stirring vigorously.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

  • Isolation: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in THF or DMFDistill THF over Na/Benzophenone; Use fresh anhydrous DMF.
Regioisomer Mix Temperature too high during n-BuLi additionEnsure strictly -78°C; fast addition causes local heating.
Starting Material Recovery Insufficient deprotonation timeExtend lithiation time to 1h; Titrate n-BuLi before use.

Analytical Validation

The product must be distinguished from the C3- and C4-aldehyde isomers.

Characterization Data (1-Cyclopropyl-1H-pyrazole-5-carbaldehyde):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85 (s, 1H, CHO) – Diagnostic Aldehyde Peak

    • δ 7.65 (d, J=2.0 Hz, 1H, H-3)

    • δ 6.85 (d, J=2.0 Hz, 1H, H-4)

    • δ 4.10 (m, 1H, N-CH-Cyclopropyl) – Deshielded due to ortho-carbonyl

  • ¹³C NMR: Distinct carbonyl carbon at ~180 ppm.

  • NOESY (Critical): Strong NOE correlation between the Aldehyde proton and the Cyclopropyl methine proton confirms the C5 position . (The C4-aldehyde would show NOE with both ring protons; The C3-aldehyde would show NOE with neither cyclopropyl nor N-substituent).

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical transition state that enforces regioselectivity.

ReactionMechanism Figure 2: Coordination-Directed Lithiation Mechanism SM 1-Cyclopropylpyrazole TS Transition State: Li-N Coordination (Directs to C5) SM->TS + n-BuLi (-78°C) Inter 5-Lithio Species TS->Inter - BuH Prod Product: 5-Carbaldehyde Inter->Prod + DMF Then H3O+

[3][6]

References

  • Regioselectivity of Lithiation: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles via N-substituted azoles.Acta Chemica Scandinavica , 44, 1050–1057. Link

  • General Pyrazole Synthesis: Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles.Journal of Organic Chemistry , 73(9), 3523–3529. Link

  • Vilsmeier-Haack Limitations: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[6]Comprehensive Organic Synthesis , 2, 777-794. (Confirming C4 preference for electrophilic substitution).

  • Cyclopropylhydrazine Preparation: Organic Syntheses, Coll. Vol. 6, p.936 (1988). Link (Reference for handling cyclopropylhydrazine salts).

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

The Strategic Application of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold and the Advantage of Cyclopropyl Substitution

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions with biological targets.[2][3] The strategic functionalization of the pyrazole ring is a key aspect of modern drug design, allowing for the fine-tuning of a compound's pharmacological profile.

In this context, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde has emerged as a highly valuable and versatile building block in drug discovery. The incorporation of a cyclopropyl group at the N1 position often enhances metabolic stability, improves binding affinity to target proteins, and can favorably modulate the physicochemical properties of the final drug molecule.[4] The carbaldehyde group at the C5 position provides a reactive handle for a variety of chemical transformations, most notably for the construction of more complex heterocyclic systems.[5] This application note will provide a detailed overview of the applications of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde in medicinal chemistry, with a particular focus on its pivotal role in the synthesis of Janus Kinase (JAK) inhibitors. We will also provide detailed protocols for key synthetic transformations.

Core Application: A Gateway to Potent Janus Kinase (JAK) Inhibitors

A primary and high-impact application of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[6] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central players in cytokine signaling pathways that regulate inflammation and immunity.[7] Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune diseases and myeloproliferative neoplasms.[4][8] Consequently, the development of small-molecule JAK inhibitors has been a major focus of pharmaceutical research.

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a crucial component in the synthesis of the pyrazolopyrimidine core, a key pharmacophore found in several approved and clinical-stage JAK inhibitors, including Fedratinib.[9]

The JAK-STAT Signaling Pathway: The Therapeutic Target

The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors. This binding event brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 STAT1 STAT JAK1->STAT1 STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocation Gene Gene Transcription DNA->Gene

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

Synthetic Protocol: Construction of the Pyrazolopyrimidine Core via Knoevenagel Condensation

The aldehyde functionality of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde makes it an ideal substrate for the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction is a cornerstone in the synthesis of the pyrazolopyrimidine scaffold of many JAK inhibitors.[5][10]

Reaction Scheme:

Knoevenagel_Condensation cluster_reactants cluster_product Reactant1 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Reaction + Reactant1->Reaction Reactant2 Active Methylene Compound (e.g., Malononitrile) Reactant2->Reaction Product Pyrazolopyrimidine Precursor Reaction_arrow Base Catalyst (e.g., Piperidine, Acetic Acid) Reaction->Reaction_arrow Reaction_arrow->Product

Caption: General scheme of the Knoevenagel condensation.

Detailed Step-by-Step Protocol: Knoevenagel Condensation of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde with Malononitrile

This protocol describes a robust and widely applicable method for the Knoevenagel condensation.

Materials:

  • 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add malononitrile (1.1 eq), followed by the catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalysts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Knoevenagel condensation product.

Expected Yields: Yields for this type of reaction are typically in the range of 80-95%, depending on the scale and purity of the starting materials.

Data Presentation: Biological Activity of a Representative JAK Inhibitor Derived from 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

The following table summarizes the inhibitory activity of Fedratinib, a JAK2-selective inhibitor synthesized using a pyrazole aldehyde intermediate, against the JAK family of kinases.

KinaseIC50 (nM)
JAK1 >1000
JAK2 3
JAK3 >1000
TYK2 >1000

Data compiled from publicly available sources.

Conclusion: A Versatile and Indispensable Tool in Drug Discovery

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde has proven to be an exceptionally valuable building block in medicinal chemistry. Its unique structural features, combining the favorable properties of a cyclopropyl-substituted pyrazole with the synthetic utility of a carbaldehyde, have positioned it as a key intermediate in the synthesis of a new generation of targeted therapeutics. The successful application of this compound in the development of potent JAK inhibitors like Fedratinib underscores its importance and highlights its potential for the creation of future innovative medicines. Researchers and drug development professionals will find 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde to be an indispensable tool in their quest for novel and effective treatments for a wide range of diseases.

References

  • Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29247-29267. [Link]

  • Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology, 13(1), 25-36. [Link]

  • Faria, J. V., et al. (2017). Pyrazoles: a review of their syntheses and biological activities. Molecules, 22(2), 196. [Link]

  • US Patent No. US9718834B2. (2017).
  • Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines through a cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds. Tetrahedron, 68(46), 9535-9543. [Link]

  • El-Sayed, M. A. A., et al. (2018). Current status of pyrazole and its biological activities. Journal of Advanced Research, 12, 1-17. [Link]

  • Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ARKIVOC, 2022(2), 22-29. [Link]

  • US Patent No. US8410265B2. (2013).
  • World Intellectual Property Organization. (2010).
  • Anonymous. (2025). Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d] pyrimidin-4-yl). IP.com, IPCOM000276639D. [Link]

  • European Patent Office. (2023). EP 4186908 A1 - JAK inhibitor compound and use thereof. [Link]

  • Technical Disclosure Commons. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive, 2(5), 1-11. [Link]

  • World Intellectual Property Organization. (2016). WO2016063294A3 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)
  • Kumar, V., & Aggarwal, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • El-Gazzar, A. B. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105417. [Link]

  • Sharma, S., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 70. [Link]

  • Hosseini, Z., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 1-13. [Link]

  • Reddy, T. S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(104), 59948-59953. [Link]

  • Talpaz, M., et al. (2022). Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. Expert Opinion on Pharmacotherapy, 23(15), 1677-1686. [Link]

  • Deng, X., & Mani, N. S. (2006). A convenient synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of hydrazones to β-nitrostyrenes. Organic Syntheses, 83, 157. [Link]

  • Schmidt, D., & de la Cruz, P. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-211. [Link]

  • Svirskaitė, J., et al. (2025). Synthesis and Investigation of Condensed Systems with Pyrazole Scaffold. Open Readings 2025. [Link]

  • El-Sheref, E. M., & Al-Ghorbani, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-537. [Link]

  • Portilla, J., & Quiroga, J. (2013). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 17(2), 194-213. [Link]

Sources

The Strategic Deployment of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Pyrazole Building Block

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with high therapeutic potential is relentless. Multicomponent reactions (MCRs) have emerged as a cornerstone strategy in this endeavor, offering an efficient, atom-economical, and diversity-oriented approach to complex molecules from simple precursors. Within the arsenal of building blocks for MCRs, heterocyclic aldehydes play a pivotal role, and among them, 1-cyclopropyl-1H-pyrazole-5-carbaldehyde stands out as a reagent of significant interest.

The unique structural attributes of this molecule—a reactive aldehyde function, a metabolically stable N-cyclopropyl group, and the versatile pyrazole core—make it an exceptional substrate for generating diverse libraries of fused and substituted heterocyclic systems. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. The N1-cyclopropyl substituent can enhance metabolic stability and modulate binding affinity, making it a desirable feature in drug candidates.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes, step-by-step protocols, and mechanistic insights into the use of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde in key multicomponent reactions. While specific literature on this exact aldehyde in MCRs is emerging, the protocols herein are built upon robust, analogous examples from the primary literature, providing a strong foundation for experimental design and execution.

I. Synthesis of Pyrazolo[3,4-b]pyridines via a Modified Biginelli-Type Condensation

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including kinase inhibition and antimicrobial effects.[1][2] A powerful method for the construction of this fused heterocyclic system is a multicomponent reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene compound. This Biginelli-type reaction provides a direct and efficient route to highly functionalized pyrazolo[3,4-b]pyridines.[3][4]

Causality Behind Experimental Choices

The selection of a 5-aminopyrazole as the nitrogen-containing component is crucial as it provides the necessary nucleophilic sites for the construction of the pyridine ring fused to the pyrazole core. The reaction is typically catalyzed by a base, which facilitates both the initial Knoevenagel condensation between the aldehyde and the active methylene compound, and the subsequent Michael addition and cyclization steps. The use of microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter time frames.[5]

Experimental Protocol: Synthesis of a 4-(1-cyclopropyl-1H-pyrazol-5-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine Derivative

This protocol is adapted from established procedures for the synthesis of related pyrazolo[3,4-b]pyridines and is expected to be readily applicable to 1-cyclopropyl-1H-pyrazole-5-carbaldehyde.[3][5]

Materials:

  • 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 1.0 equiv)

  • 1,3-Dimethyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv)

  • Ethyl cyanoacetate (1.0 mmol, 1.0 equiv)

  • Ammonium acetate (1.0 mmol, 1.0 equiv)

  • Triethylamine (TEA) (0.5 equiv)

  • Water (4 mL)

  • Microwave synthesis vials

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 1-cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 mmol), 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol), ethyl cyanoacetate (1.0 mmol), ammonium acetate (1.0 mmol), and water (4 mL).

  • Add triethylamine (0.5 equiv) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 40°C for 20 minutes with a power of 110 W and a pressure of 250 psi.[5]

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterize the structure and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and FT-IR).

Workflow and Mechanistic Rationale

The reaction is believed to proceed through a cascade of reactions initiated by a Knoevenagel condensation.

Biginelli_Type_Reaction cluster_workflow Experimental Workflow cluster_mechanism Plausible Reaction Mechanism reagents 1. Combine Reactants: - Aldehyde - Aminopyrazole - Active Methylene Cmpd - NH4OAc, TEA, H2O mw 2. Microwave Irradiation (40°C, 20 min) reagents->mw filtration 3. Filtration mw->filtration wash 4. Wash with Ethanol filtration->wash purify 5. Recrystallization wash->purify product Pure Pyrazolo[3,4-b]pyridine purify->product step1 Knoevenagel Condensation step2 Michael Addition step1->step2 Forms α,β-unsaturated intermediate step3 Cyclization step2->step3 Aminopyrazole attacks intermediate step4 Tautomerization & Dehydration step3->step4 Intramolecular ring closure final_product Pyrazolo[3,4-b]pyridine step4->final_product Aromatization

Caption: Workflow and mechanistic overview of the Biginelli-type synthesis.

II. Ugi and Passerini Reactions: Accessing Peptidomimetics and α-Acyloxyamides

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are exceptionally powerful tools for the rapid synthesis of peptidomimetics and other complex acyclic structures.[6][7][8] The electrophilic nature of the aldehyde group in 1-cyclopropyl-1H-pyrazole-5-carbaldehyde makes it an ideal candidate for these transformations.

A. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[6] This reaction is highly convergent and allows for the introduction of four points of diversity in a single step.

The reaction is initiated by the formation of an imine from the aldehyde and the amine. This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, followed by trapping of the resulting nitrilium ion by the carboxylate. A final, irreversible Mumm rearrangement yields the stable α-acylamino amide product.

Ugi_Reaction reagents Aldehyde + Amine + Carboxylic Acid + Isocyanide imine Imine Formation reagents->imine iminium Protonation (Iminium Ion) imine->iminium with Carboxylic Acid nitrilium Isocyanide Addition (Nitrilium Ion) iminium->nitrilium + Isocyanide adduct Carboxylate Trapping (α-Adduct) nitrilium->adduct + Carboxylate rearrangement Mumm Rearrangement adduct->rearrangement product α-Acylamino Amide rearrangement->product

Caption: Simplified mechanism of the Ugi four-component reaction.

This protocol is based on general procedures for the Ugi reaction and can be adapted for 1-cyclopropyl-1H-pyrazole-5-carbaldehyde.[9]

Materials:

  • 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 1.0 equiv)

  • A primary or secondary amine (e.g., benzylamine) (1.0 mmol, 1.0 equiv)

  • A carboxylic acid (e.g., acetic acid) (1.0 mmol, 1.0 equiv)

  • An isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 equiv)

  • Methanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve 1-cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (2 mL) and stir for 30 minutes at room temperature.

  • Add the carboxylic acid (1.0 mmol) and stir for another 10 minutes.

  • Add the isocyanide (1.0 mmol) to the mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the desired α-acylamino amide.

B. The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[7][8]

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents. The reactants are thought to form a cyclic transition state, which then rearranges to the final product.[8]

Materials:

  • 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 mmol, 1.0 equiv)

  • A carboxylic acid (e.g., benzoic acid) (1.0 mmol, 1.0 equiv)

  • An isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol, 1.0 equiv)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • In a dry round-bottom flask, combine 1-cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol) in DCM (5 mL).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the α-acyloxy amide.

III. Data Summary and Expected Outcomes

The following table summarizes the expected products and general reaction conditions for the multicomponent reactions discussed. Yields and reaction times are indicative and will require optimization for the specific substrate.

Reaction NameComponentsProduct TypeTypical SolventCatalystTemp.
Biginelli-Type Aldehyde, 5-Aminopyrazole, Active Methylene CompoundPyrazolo[3,4-b]pyridineWaterTEA40°C (MW)
Ugi (4-CR) Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideMethanolNoneRT
Passerini (3-CR) Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxy AmideDCMNoneRT

IV. Conclusion and Future Directions

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is a promising and versatile building block for the synthesis of complex, drug-like molecules through multicomponent reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this reagent. The synthesis of pyrazolo[3,4-b]pyridines, α-acylamino amides, and α-acyloxy amides represents just the starting point. Further exploration of other MCRs, such as the Hantzsch pyridine synthesis or the synthesis of other fused heterocyclic systems, will undoubtedly unlock new avenues for the discovery of novel therapeutic agents. The systematic application of these efficient synthetic strategies will continue to accelerate the drug discovery process, enabling the rapid generation and evaluation of diverse chemical libraries.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). In PMC. [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.). In Wiley Online Library. [Link]

  • Passerini reaction. (n.d.). In Wikipedia. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). In MDPI. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). In Longdom Publishing. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (2012). In PubMed. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). In Der Pharma Chemica. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2016). In PubMed. [Link]

  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (n.d.). In Sciforum. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). In MDPI. [Link]

  • One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. (n.d.). In orientjchem.org. [Link]

  • Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. (2025). In PMC. [Link]

  • Ugi reaction. (n.d.). In Wikipedia. [Link]

  • One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. (n.d.). In IJCRT.org. [Link]

  • THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS Reported by Eric Woerly November 24, 2008 INTRODUCTION The combination of. (2008). In Illinois Chemistry. [Link]

  • Biginelli Reaction. (n.d.). In Organic Chemistry Portal. [Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.). In pubs.acs.org. [Link]

  • Passerini Reaction. (n.d.). In Organic Chemistry Portal. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). In Biomedical Journal of Scientific & Technical Research. [Link]

  • One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. (2012). In sphinxsai.com. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of pyrazole derivatives. As a critical scaffold in a vast array of pharmaceuticals and agrochemicals, the efficient and controlled synthesis of pyrazoles is paramount for researchers in medicinal chemistry and drug development.[1][2] However, optimizing these reactions can be challenging, often plagued by issues of low yield, poor regioselectivity, and difficult purification.

This guide is structured to provide practical, experience-driven solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing the pyrazole core?

A1: The most classical and widely used method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[3][4][5] This method is highly versatile. Another prevalent route is the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, which typically proceeds through a pyrazoline intermediate that is subsequently oxidized.[6][7] Modern approaches also include multi-component reactions (MCRs) and various cycloaddition strategies, which can offer high atom economy and complexity in a single step.[8][9]

Q2: When should I choose microwave-assisted synthesis over conventional heating?

A2: Microwave-Assisted Organic Synthesis (MAOS) is often superior for pyrazole synthesis. The primary advantages are a dramatic reduction in reaction times (minutes versus hours) and frequently higher product yields.[7][10] This is due to direct, efficient heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of thermal degradation byproducts.[11] Conventional heating is still a viable and scalable method, particularly when microwave reactors are unavailable. However, for rapid optimization, library synthesis, and improving yields on stubborn reactions, MAOS is the recommended approach.[10]

Q3: What is the typical role of an acid or base catalyst in these reactions?

A3: In the Knorr synthesis, a catalytic amount of acid (e.g., glacial acetic acid, sulfuric acid) is crucial.[3][12] It protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine, which is a key step in both the initial condensation and the final cyclization.[4][13] In reactions involving hydrazine hydrochloride salts, a base (e.g., pyridine, triethylamine) is required to liberate the free, nucleophilic hydrazine.[14] The pH can be critical; excessively acidic conditions can protonate the hydrazine, rendering it non-nucleophilic, while overly basic conditions can cause decomposition of some starting materials.[14]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing insights into the cause and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a Knorr synthesis of a pyrazole derivative, but my yield is very low, or I'm only recovering starting materials. What are the potential causes and how can I fix this?

Causality & Recommended Actions:

Low yields are a common frustration and can stem from multiple factors. A systematic approach is key to diagnosis.[15]

  • Purity of Starting Materials: Hydrazine derivatives can degrade over time, and impurities in the 1,3-dicarbonyl compound can inhibit the reaction.

    • Causality: Degraded hydrazine has lower nucleophilicity. Contaminants can introduce side reactions.[15]

    • Recommended Action: Use freshly opened or purified hydrazine. Verify the purity of your dicarbonyl starting material by NMR or another suitable technique. If necessary, recrystallize or distill the starting materials before use.[15]

  • Suboptimal Reaction Conditions (Time & Temperature): The reaction may be incomplete or, conversely, your product may be degrading.

    • Causality: Condensation reactions require sufficient energy and time to reach completion. However, prolonged heating at high temperatures can lead to the decomposition of reactants or the desired pyrazole product.[7][14]

    • Recommended Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[15] This will help you identify the optimal reaction time. If the reaction is sluggish, consider moderately increasing the temperature or switching to a higher-boiling solvent. For a more significant rate enhancement with potentially fewer byproducts, transitioning to microwave-assisted heating is highly effective.[10]

  • Presence of Water: Many condensation reactions are reversible, and the presence of water can hinder product formation.

    • Causality: The Knorr synthesis involves the loss of two molecules of water.[3] According to Le Châtelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back toward the starting materials.

    • Recommended Action: Use an anhydrous solvent and protect the reaction from atmospheric moisture with a drying tube or inert atmosphere (e.g., nitrogen, argon).[14]

  • Inefficient Work-up Procedure: The product may be lost during isolation and purification.

    • Causality: Incomplete precipitation or loss of solid product during filtration and washing steps can significantly reduce the isolated yield.[14]

    • Recommended Action: If precipitating the product by adding water or acid, ensure the process is complete by cooling the mixture in an ice bath.[3][12] Handle the isolated solid carefully and wash with a minimal amount of cold solvent to avoid redissolving the product.

Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two isomeric pyrazoles that are difficult to separate. How can I improve the regioselectivity?

Causality & Recommended Actions:

The formation of regioisomers is a well-known challenge in pyrazole synthesis when using unsymmetrical precursors.[8][15]

  • Causality: An unsymmetrical 1,3-dicarbonyl has two electrophilic carbonyl carbons with different steric and electronic environments. The initial nucleophilic attack by the hydrazine can occur at either carbonyl, leading to two different cyclization pathways and ultimately, two distinct regioisomeric products.[16]

  • Recommended Actions:

    • Consult the Literature: This is the most critical first step. It is highly likely that the regioselectivity of your specific or a closely related reaction has been studied. Different catalysts and solvent systems can favor the formation of one isomer over the other.[15]

    • Modify Starting Materials: If possible, consider a synthetic strategy that utilizes a symmetrical 1,3-dicarbonyl or hydrazine to avoid the issue altogether.

    • Chromatographic Separation: While prevention is ideal, careful optimization of flash column chromatography is the most common method for separating regioisomers. A shallow solvent gradient (e.g., hexane/ethyl acetate) is often required.[15]

Issue 3: Byproduct Formation and Purification Challenges

Question: My TLC shows multiple spots, and my crude product is a dark, oily, or tarry material that is difficult to purify. What's going wrong?

Causality & Recommended Actions:

Dark, intractable crude products often indicate the formation of byproducts from side reactions or polymerization, typically caused by overly harsh reaction conditions.[17]

  • Causality: High temperatures or highly concentrated strong acids can promote polymerization of the starting materials or the electron-rich pyrazole product.[17] Side reactions, such as the formation of azines from excess hydrazine, can also occur.[18]

  • Recommended Actions:

    • Milder Reaction Conditions: Lower the reaction temperature and extend the reaction time, monitoring carefully by TLC.

    • Use a Milder Catalyst: Switch from a strong Brønsted acid (like H₂SO₄) to a weaker one (like acetic acid) or a Lewis acid catalyst.[17] Green catalysts have also shown great promise.[1][19]

    • Control Stoichiometry: Use a smaller excess of hydrazine to minimize the formation of hydrazine-derived byproducts. A typical ratio is 1.0 to 1.2 equivalents of hydrazine per equivalent of dicarbonyl.[7]

    • Purification Strategy: For oily products, column chromatography is the standard purification method. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective way to remove impurities.[15][17]

Visual Guides & Workflows

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in pyrazole synthesis.

G start Problem: Low Yield check_tlc Analyze Reaction by TLC start->check_tlc incomplete Incomplete Reaction? check_tlc->incomplete degradation Degradation/Byproducts? check_tlc->degradation purity Check Reagent Purity incomplete->purity Yes conditions Optimize Time/Temp incomplete->conditions No, SM remains milder_cond Use Milder Conditions (Lower Temp, Weaker Acid) degradation->milder_cond Yes catalyst Verify Catalyst/pH conditions->catalyst workup Review Work-up & Purification Procedure catalyst->workup maos Consider Microwave (Shorter Time) milder_cond->maos maos->workup

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

Mechanism of the Knorr Pyrazole Synthesis

This diagram illustrates the generally accepted mechanism for the acid-catalyzed Knorr synthesis.

KnorrMechanism cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Cyclization & Dehydration Dicarbonyl 1,3-Dicarbonyl Protonation1 Carbonyl Protonation (Acid Catalyst) Dicarbonyl->Protonation1 Hydrazine Hydrazine (R-NHNH₂) Attack1 Nucleophilic Attack by Hydrazine Hydrazine->Attack1 Protonation1->Attack1 Hemiaminal Hemiaminal Intermediate Attack1->Hemiaminal Imine Imine/Hydrazone Formation (-H₂O) Hemiaminal->Imine Tautomer Enamine Tautomer Imine->Tautomer Attack2 Intramolecular Attack on Second Carbonyl Tautomer->Attack2 CyclicIntermediate Cyclic Hemiaminal Attack2->CyclicIntermediate Pyrazole Final Pyrazole Product (-H₂O) CyclicIntermediate->Pyrazole

Caption: Key mechanistic steps of the Knorr pyrazole synthesis.[4][13]

Data-Driven Optimization

The choice of reaction conditions can have a profound impact on the outcome. The following table summarizes comparative data for the synthesis of various pyrazoles, highlighting the advantages of microwave-assisted heating.

Product TypeMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazoles Microwave-Assisted605 min91-98[10]
Conventional752 h73-90[10]
Pyrazole-4-carboxylic acids Microwave-Assisted802 min62-92[10]
Conventional801 h48-85[10]
Quinolinone-based pyrazoles Microwave-Assisted1207-10 min68-86[11]
Pyrazolyl-benzochromanones Microwave-AssistedN/A (180 W)5-7 minGood[11]
Conventional (Reflux)N/A10-12 h59-71[11]

Optimized Experimental Protocols

Protocol 1: Classical Knorr Synthesis of 3,5-Dimethyl-1-phenylpyrazole (Conventional Heating)

This protocol is a representative example of a classical Knorr synthesis.

  • Materials:

    • Phenylhydrazine (1.0 eq)

    • Acetylacetone (2,4-pentanedione) (1.05 eq)

    • Glacial Acetic Acid (catalytic, ~5 drops)

    • Ethanol (as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.

    • Add acetylacetone (1.05 eq) to the solution, followed by the catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 80-90 °C).

    • Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting materials are consumed (typically 1-3 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add cold water to the residue to precipitate the crude product.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.

    • If necessary, purify the product by recrystallization from ethanol/water.

Protocol 2: Microwave-Assisted Synthesis of 4-Substituted Pyrazoles

This protocol demonstrates a rapid synthesis leveraging microwave energy, adapted from established procedures.[20]

  • Materials:

    • 4-Iodo-1-methyl-1H-pyrazole (1.0 eq, 0.5 mmol)

    • Appropriate Phenylboronic Acid (1.0 eq, 0.5 mmol)

    • Pd(PPh₃)₄ (2 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.5 eq, 1.25 mmol)

    • 1,2-Dimethoxyethane (DME) (3 mL)

    • Water (1.2 mL)

  • Procedure:

    • To a microwave reaction vial, add 4-iodo-1-methyl-1H-pyrazole, the phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

    • Add the DME and water solvent mixture under a nitrogen atmosphere.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture with stirring at 90 °C for 5-12 minutes.

    • After the reaction, cool the vial to ambient temperature.

    • Concentrate the reaction mixture to remove the solvent.

    • Purify the crude residue by silica gel column chromatography (e.g., using a petroleum ether/acetone eluent) to isolate the final product.[20]

References

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(03), 297-312. Available from: [Link]

  • Gomtsyan, A. (2017). Full article: Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1166-1169. Available from: [Link]

  • Upgade, A., et al. (2023). Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Advanced Scientific Research, 5(2a), 12-19. Available from: [Link]

  • Singh, B., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Chemistry & Biodiversity. Available from: [Link]

  • A., P. & Kumar, A. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Journal of Survey in Fisheries Sciences. Available from: [Link]

  • Singh, B., et al. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available from: [Link]

  • Unknown. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 794-798. Available from: [Link]

  • Sauth, H. R., et al. (2023). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Applied Pharmaceutics. Available from: [Link]

  • Tasch, B. O. & Gribble, G. W. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. Available from: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]

  • Sharma, K., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available from: [Link]

  • Google Patents. (2009). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available from: [Link]

  • Geronikaki, A., et al. (2025). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules. Available from: [Link]

  • Liu, Z., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(6), 3593-3604. Available from: [Link]

  • Unknown. (n.d.). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica. Available from: [Link]

  • Unknown. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available from: [Link]

  • Genc, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-559. Available from: [Link]

  • Georgieva, M., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules. Available from: [Link]

  • Unknown. (2024). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. Available from: [Link]

  • Sasikumar, K., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(2), 1018-1037. Available from: [Link]

  • Unknown. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • Unknown. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

  • Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie. Available from: [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Available from: [Link]

Sources

Stability studies of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (C7H8N2O). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As a key building block in medicinal chemistry, understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of downstream products.[1][2][3] This document outlines potential stability issues, provides answers to frequently asked questions, and offers detailed protocols for conducting forced degradation studies.

The information herein is curated from established principles of chemical stability, regulatory guidelines on forced degradation, and data from analogous pyrazole and aldehyde-containing compounds.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

General Handling and Storage

Question 1: What are the recommended long-term storage conditions for 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde?

Answer: For optimal long-term stability, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[7] It should also be protected from light.[7] These conditions are recommended to minimize the risk of oxidation and degradation from atmospheric moisture and to slow down any potential thermally induced reactions. The aldehyde functional group is susceptible to oxidation, and storing under inert gas is a critical preventative measure.

Question 2: I've noticed the compound has changed color from colorless/pale-yellow to a darker yellow/brown. What could be the cause?

Answer: A change in color is often an indicator of degradation. This could be due to several factors:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, which may be accompanied by the formation of colored impurities. This is more likely if the compound has been exposed to air.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities, or upon exposure to light and heat.

  • Contamination: Incompatible materials, such as strong reducing agents, can also cause degradation and color change.[8]

If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.

Stability in Solution

Question 3: My compound appears to be degrading in my chosen solvent. What should I consider?

Answer: Solvent choice is crucial for the stability of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde. Consider the following:

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. The presence of water can facilitate hydrolysis, while peroxide impurities in solvents like THF or diethyl ether can promote oxidation.

  • Solvent Type: Protic solvents (e.g., methanol, ethanol) could potentially form acetals with the aldehyde group, especially in the presence of an acid catalyst. Aprotic solvents such as acetonitrile, DMSO, or DMF are generally preferred for stock solutions, although the stability in these should also be verified.

  • pH of the Solution: The compound's stability can be pH-dependent. Traces of acid or base in the solvent or on the glassware can catalyze degradation.

Troubleshooting Tip: If you suspect solvent-induced degradation, prepare a fresh solution in a different, high-purity aprotic solvent and monitor its purity over a short period using a suitable analytical method like HPLC-UV.

Question 4: I am conducting a reaction in an acidic or basic medium and observing significant loss of my starting material. What are the likely degradation pathways?

Answer: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is susceptible to degradation under both acidic and basic conditions.

  • Acidic Conditions: Strong acids can lead to the cleavage of the pyrazole ring or catalyze polymerization of the aldehyde. Hydrolysis is a common degradation pathway under acidic conditions.[4][9]

  • Basic Conditions: In the presence of a strong base, the compound may undergo reactions such as the Cannizzaro reaction (disproportionation of the aldehyde to an alcohol and a carboxylic acid) or aldol-type condensations. The pyrazole ring itself can also be susceptible to cleavage under harsh basic conditions.[9]

If your reaction conditions are harsh, expect to see the formation of such degradants. It is advisable to perform control experiments (blank reactions without other reagents) to understand the intrinsic stability of the compound under your specific reaction conditions.

Forced Degradation Studies: A Practical Guide

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6]

Summary of Stress Conditions and Potential Degradation
Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for 8-12 hoursPyrazole ring cleavage, polymerization of the aldehyde.[9]
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for 8-12 hoursCannizzaro reaction, aldol condensation, ring cleavage.[9]
Oxidation 3% - 30% H2O2 at room temperature for up to 7 daysOxidation of the aldehyde to a carboxylic acid, N-oxidation of the pyrazole ring.[6]
Thermal Stress Solid-state at >50°C; Solution refluxGeneral decomposition, polymerization.
Photolytic Stress Exposure to UV/Vis light (ICH Q1B guidelines)Photoreactions leading to various degradation products.
Experimental Protocols

The following are generalized protocols for initiating forced degradation studies. The concentration of the stress agent and the duration of exposure should be adjusted to achieve a target degradation of 5-20%.[5]

Protocol 1: Acidic and Basic Hydrolysis

  • Prepare a stock solution of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).

  • For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).

  • For neutral hydrolysis, mix 1 mL of the stock solution with 1 mL of water.

  • Incubate the solutions at 60°C.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralize the aliquots (the acidic sample with NaOH, and the basic sample with HCl) before dilution with the mobile phase for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (final concentration 3% H2O2).

  • Keep the solution at room temperature, protected from light.

  • Monitor the reaction at regular intervals (e.g., 2, 6, 24, and 48 hours).

  • Analyze the samples by HPLC.

Protocol 3: Thermal and Photolytic Degradation

  • Thermal (Solid State): Place a known quantity of the solid compound in a vial and store it in an oven at a temperature above the accelerated stability testing conditions (e.g., 70°C). Analyze the solid at set time points.

  • Thermal (Solution): Prepare a solution of the compound in a suitable solvent and reflux it for a set period, monitoring for degradation.

  • Photolytic: Expose a solution of the compound to a light source that meets ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at the end of the exposure period.

Analytical Method Development

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is a common starting point.[10]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 206 nm).[10]

  • Method Validation: The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizing Potential Degradation

Hypothetical Degradation Workflow

The following diagram illustrates a typical workflow for investigating the stability of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Compound Compound Acid Acid Compound->Acid Base Base Compound->Base Oxidation Oxidation Compound->Oxidation Heat Heat Compound->Heat Light Light Compound->Light HPLC HPLC Acid->HPLC Sample Analysis Base->HPLC Sample Analysis Oxidation->HPLC Sample Analysis Heat->HPLC Sample Analysis Light->HPLC Sample Analysis LC-MS LC-MS HPLC->LC-MS Peak Identification Method_Validation Stability-Indicating Method Validation HPLC->Method_Validation Degradation_Profile Degradation Profile LC-MS->Degradation_Profile Pathway_Elucidation Pathway Elucidation Degradation_Profile->Pathway_Elucidation

Caption: Workflow for forced degradation studies.

Plausible Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under specific stress conditions.

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_base Basic Hydrolysis (e.g., NaOH) cluster_acid Acidic Stress (e.g., HCl) Start 1-Cyclopropyl-1H- pyrazole-5-carbaldehyde Carboxylic_Acid 1-Cyclopropyl-1H- pyrazole-5-carboxylic acid Start->Carboxylic_Acid Oxidation Cannizzaro_Alcohol (1-Cyclopropyl-1H- pyrazol-5-yl)methanol Start->Cannizzaro_Alcohol Disproportionation Cannizzaro_Acid 1-Cyclopropyl-1H- pyrazole-5-carboxylic acid Start->Cannizzaro_Acid Disproportionation Ring_Cleavage Ring-Opened Products Start->Ring_Cleavage Degradation

Caption: Potential degradation pathways.

References

  • Hypha Discovery. (2024, June 28). Intramolecular reactions and chemical degradation. Retrieved February 18, 2026, from [Link]

  • Singh, R., & Rehman, Z. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 996-1002.
  • Jain, D., & Basniwal, P. K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(04), 001-011.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Guezgouz, N., et al. (2018).
  • Huang, D., et al. (2025). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 156, 457-462.
  • Sharma, M. C., & Sharma, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazole-5-carbaldehyde. Retrieved February 18, 2026, from [Link]

  • Guezgouz, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. Retrieved February 18, 2026, from [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
  • Kumar, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(1), 10-23.
  • Kulkarni, S. K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 857-861.
  • Sridhar, G., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(7), 3639-3644.
  • ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved February 18, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 18, 2026, from [Link]

  • Jetti, S. R., et al. (2016). Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological. Der Pharma Chemica, 8(7), 35-45.

Sources

Troubleshooting guide for 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1284220-47-8) is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., JAK, FGFR) and agrochemicals.[1][2][3] Its unique structure—a pyrazole ring with a strained cyclopropyl group at N1 and a reactive aldehyde at C5—presents specific synthetic challenges. The proximity of the bulky N-cyclopropyl group to the C5-aldehyde creates a "steric wall" that often hampers standard nucleophilic additions, while the regiochemistry of the pyrazole ring frequently leads to isomer confusion.

This guide addresses the three most common failure modes reported by researchers: Isomer misidentification , stalled reductive aminations , and cyclopropyl ring instability .

Part 1: The Isomer Identity Crisis (Critical Verification)

Problem: "My reaction yields are near zero, or the NMR of my starting material looks 'too simple'." Root Cause: You likely have the C4-isomer (1-cyclopropyl-1H-pyrazole-4-carbaldehyde), not the C5-isomer .

The synthesis of N-substituted pyrazoles is regioselective but method-dependent.

  • Vilsmeier-Haack Formylation on 1-cyclopropyl-1H-pyrazole predominantly targets the electron-rich C4 position.

  • Lithiation-Formylation is required to access the C5 position (via the directing effect of the N1 lone pair).

Diagnostic Protocol: NMR Verification

Before starting any downstream chemistry, verify your material using 1H NMR. The coupling constants (


) are the fingerprint.
FeatureC5-Isomer (Target) C4-Isomer (Impurity/Wrong Material)
Structure Aldehyde at C5; Protons at C3, C4Aldehyde at C4; Protons at C3, C5
Proton Relationship Vicinal (Neighbors)Distal (Separated by C-CHO)
Coupling (

)
Doublets (

)
Singlets (or

)
Chemical Shift C4-H is typically shielded (6.5-6.9 ppm)C3-H and C5-H are deshielded (>7.5 ppm)

Action: If your aromatic protons appear as two sharp singlets, stop . You have the C4 isomer. If they are doublets with a clear ~2 Hz coupling, proceed.

Visual Workflow: Synthesis Pathways

IsomerPathways Figure 1: Divergent Synthesis Pathways Determining Regioisomer Outcome Start 1-Cyclopropyl-1H-pyrazole Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Electrophilic Subst. Lithiation Lithiation (n-BuLi / -78°C) then DMF Start->Lithiation Directed Lithiation Prod_C4 C4-Aldehyde (WRONG Isomer) Thermodynamic Product Vilsmeier->Prod_C4 Prod_C5 C5-Aldehyde (TARGET) Kinetic/Directed Product Lithiation->Prod_C5

Part 2: Overcoming Steric Hindrance (Reductive Amination)

Problem: "Standard reductive amination (STAB/DCM) is extremely slow or returns alcohol byproduct." Root Cause: Steric shielding.[4] The N-cyclopropyl group projects volume towards the C5-aldehyde, blocking the approach of the amine and the bulky borohydride reagents.

Standard Protocol Failure: Mixing amine, aldehyde, and Sodium Triacetoxyborohydride (STAB) simultaneously often leads to direct reduction of the aldehyde to the alcohol (1-cyclopropyl-1H-pyrazol-5-yl)methanol because imine formation is rate-limiting.

Optimized Protocol: Titanium(IV) Isopropoxide Method

To force imine formation in sterically congested systems, use Titanium(IV) isopropoxide as a Lewis acid and water scavenger [1].[5]

Step-by-Step Procedure:

  • Imine Pre-formation:

    • Combine Aldehyde (1.0 eq) and Amine (1.1–1.2 eq) in neat Ti(OiPr)4 (1.5–2.0 eq) or concentrated THF.

    • Stir at Ambient to 40°C for 2–6 hours.

    • Check: Monitor by TLC/LCMS. The aldehyde peak should disappear, replaced by the imine mass.

  • Reduction:

    • Dilute with dry MeOH or EtOH.

    • Add NaBH4 (1.5 eq) portion-wise (Caution: Exothermic).

    • Stir for 2 hours.

  • Workup (Crucial):

    • Quench with 0.1 M NaOH or wet Rochelle's salt.

    • Note: A white precipitate (TiO2) will form. Filter through Celite before extraction to avoid emulsions.

Visual Workflow: Reductive Amination Troubleshooting

ReductiveAmination Figure 2: Decision Tree for Reductive Amination of Sterically Hindered Pyrazoles Start Start: Aldehyde + Amine Check Steric Check: Is Amine Bulky? Start->Check Standard Standard Method: NaBH(OAc)3 / DCE Check->Standard No (Primary/Small) Titanium Titanium Method: 1. Ti(OiPr)4 (Neat/THF) 2. NaBH4 / MeOH Check->Titanium Yes (Secondary/Bulky) Result_Std Risk: Direct Reduction to Alcohol Standard->Result_Std If Sterics High Result_Ti Success: High Yield Amine Titanium->Result_Ti

Part 3: Cyclopropyl Integrity & Oxidation

Problem: "The cyclopropyl ring opened during oxidation or workup." Root Cause: While N-cyclopropyl pyrazoles are more stable than cyclopropyl-carbinyl systems, they are sensitive to strong mineral acids (HCl, H2SO4) at high temperatures, which can trigger ring opening or rearrangement.

Oxidation Guide (Aldehyde

Acid)
MethodSuitabilityNotes
Pinnick (NaClO2) Recommended Mild, pH 3-4 buffered. Preserves cyclopropyl ring. Scavenger (2-methyl-2-butene) required.
KMnO4 Use Caution Basic conditions are safe for the ring, but over-oxidation or solubility issues may occur.
Jones Reagent Avoid Strong H2SO4/Cr(VI) conditions pose a high risk of acid-catalyzed ring opening.

Stability FAQ:

  • TFA (Trifluoroacetic acid): Generally safe for Boc-deprotection at Room Temperature (RT). Do not reflux.

  • HCl in Dioxane: Safe at 0°C to RT. Avoid heating.

  • Suzuki Coupling: Perfectly stable under standard basic carbonate/phosphate conditions [2].

References
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide as a mild and effective Lewis acid catalyst for the reductive alkylation of amines".[6] Journal of the Chemical Society, Perkin Transactions 1, 2029-2034.

  • Fustero, S., et al. (2011). "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles". The Journal of Organic Chemistry, 76(14), 5794–5802.

  • Vertex Pharmaceuticals. (2015). "Patent WO2015032859A1: Synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives".

Sources

Technical Support Center: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Reaction Mechanism Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-cyclopropyl-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for working with this versatile synthetic intermediate.

Part 1: Synthesis, Purification, and Stability FAQs

This section addresses common questions regarding the preparation and handling of the title compound.

Q1: What is the most common and reliable method for synthesizing 1-cyclopropyl-1H-pyrazole-5-carbaldehyde?

The most prevalent and industrially scalable method for introducing a formyl (-CHO) group onto a pyrazole ring is the Vilsmeier-Haack reaction .[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic substitution on the electron-rich pyrazole ring.[5] The reaction is favored at the C4 or C5 position depending on the substituents already present on the pyrazole core. For an N1-substituted pyrazole like 1-cyclopropyl-1H-pyrazole, formylation generally occurs at the C4 position.[3][6]

Q2: My Vilsmeier-Haack formylation is resulting in a low yield and multiple side products. What could be going wrong?

Low yields in this reaction often stem from several critical factors:

  • Reagent Quality: Phosphorus oxychloride (POCl₃) is highly reactive with moisture. Ensure you are using a fresh, unopened bottle or a properly stored and handled reagent. The same applies to DMF, which should be anhydrous.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. The initial mixing of DMF and POCl₃ should be done at a low temperature (e.g., 0 °C) to prevent degradation of the reagent. The subsequent reaction with the pyrazole substrate may require heating, but excessive temperatures can lead to charring and decomposition.[3]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is crucial. An excess of the reagent is often used to drive the reaction to completion, but a large excess can sometimes promote side reactions.[3]

  • Work-up Procedure: The reaction is typically quenched by pouring the mixture onto crushed ice, followed by neutralization with a base like sodium bicarbonate or sodium hydroxide solution. This must be done carefully to manage the exothermic reaction and avoid degradation of the product.

Q3: How can I effectively purify the final aldehyde product?

Standard purification techniques are generally effective:

  • Extraction: After quenching and neutralization, the product is typically extracted from the aqueous layer using an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Washing: The combined organic layers should be washed with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography/Recrystallization: The crude product can be purified by flash column chromatography on silica gel. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be highly effective.[7]

Q4: What are the recommended storage conditions for 1-cyclopropyl-1H-pyrazole-5-carbaldehyde?

Aromatic aldehydes can be susceptible to oxidation over time, converting the aldehyde to a carboxylic acid. The pyrazole ring itself is generally resistant to oxidation, but the side chain is more vulnerable.[6][8] For long-term stability, it is recommended to store the compound under an inert atmosphere (nitrogen or argon), in a dark place, and at low temperatures (2-8 °C).[9]

Part 2: Key Reaction Mechanisms and Troubleshooting

This section explores the reactivity of the aldehyde and provides solutions to common experimental challenges.

Q5: I'm trying to perform a Wittig reaction on the aldehyde, but the reaction is sluggish. How can I improve it?

The aldehyde on the pyrazole ring is moderately reactive. If a standard Wittig reaction with a stabilized ylide is slow, consider the following:

  • Ylide Reactivity: Stabilized ylides are less reactive. You may need to switch to a semi-stabilized or non-stabilized ylide, which requires more stringent anhydrous and inert conditions.

  • Base Selection: Ensure the base used to generate the ylide (e.g., n-BuLi, NaH, KHMDS) is appropriate for the phosphonium salt's pKa.

  • Temperature: While initial ylide formation may require low temperatures, the subsequent reaction with the aldehyde can often be gently heated (e.g., to 40-60 °C) to increase the rate.

  • Alternative Olefinations: Consider a Horner-Wadsworth-Emmons (HWE) reaction. The corresponding phosphonate carbanions are generally more nucleophilic than Wittig ylides and can provide better yields, especially for forming E-alkenes.

Q6: Can I perform a reductive amination with this aldehyde? Are there any compatibility issues?

Yes, reductive amination is a very common and effective transformation for this substrate. The pyrazole ring is stable to most common reducing agents used in this reaction.[10]

  • Common Issues & Solutions:

    • Imine Formation is Slow: Imine formation is the rate-limiting step and is often acid-catalyzed. Adding a catalytic amount of acetic acid can be beneficial.

    • Reductant Choice: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, tolerant of slightly acidic conditions, and can be used in a one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. A stronger reductant like sodium borohydride (NaBH₄) can also be used, but typically requires a two-step process where the imine is formed first, followed by reduction.

    • Side Reactions: If using a primary amine, a common side reaction is the formation of a secondary amine via reaction with a second molecule of the aldehyde. This can be minimized by using the amine as the limiting reagent or by slowly adding the reducing agent.

Q7: I'm observing an unexpected side product corresponding to the addition of my nucleophile to the pyrazole ring. Why is this happening?

While electrophilic substitution at C4 is common, the pyrazole ring's C3 and C5 positions have reduced electron density due to the adjacent nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions, especially if there are strong electron-withdrawing groups present.[6][8] In the presence of a very strong base, deprotonation at C3 can even lead to ring-opening.[6]

  • Mitigation Strategies:

    • Use less harsh nucleophiles/bases.

    • Avoid excessively high reaction temperatures.

    • Ensure your starting material is fully N-substituted. An un-substituted pyrazole N-H can be deprotonated by strong nucleophiles or bases, creating a nucleophilic anion that can lead to undesired side reactions.

Part 3: Experimental Protocols and Data
Protocol 1: Vilsmeier-Haack Formylation of 1-Cyclopropyl-1H-pyrazole

This protocol describes the synthesis of 1-cyclopropyl-1H-pyrazole-4-carbaldehyde, a regioisomer of the title compound, which is a common outcome of this reaction. The synthesis of the 5-carbaldehyde isomer often requires starting with a precursor that directs formylation to that position.

Materials:

  • 1-Cyclopropyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (2.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. A pale yellow to colorless complex (the Vilsmeier reagent) should form.

  • Add a solution of 1-cyclopropyl-1H-pyrazole (1.0 eq) in a small amount of anhydrous DMF or DCM to the flask.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole-4-carbaldehyde.[7]

Reagent/ProductTypical Yield (%)PurityReference Method
5-Chloro-1H-pyrazole-4-carbaldehydes55-70%>95% after chromatographyVilsmeier-Haack[3]
1-Aryl-4-formyl-1H-pyrazole-3-carboxylatesGood yieldsNot specifiedVilsmeier-Haack[4]

Table 1: Representative yields for Vilsmeier-Haack formylation of pyrazole derivatives.

Protocol 2: Reductive Amination to Form an N-Substituted Aminomethyl Pyrazole

Materials:

  • 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (catalytic)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-cyclopropyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and the amine (1.1 eq).

  • Dissolve the components in DCE or DCM.

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 2-12 hours).

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired amine.

Part 4: Visualized Workflows and Mechanisms

general_workflow

vilsmeier_haack

reductive_amination

References
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • CAS 1236365-97-1 | 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde - Synblock.
  • 1-cyclopropyl-1h-pyrazole-5-carbaldehyde - PubChemLite.
  • 4 - Organic Syntheses Procedure.
  • 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde | 1284220-47-8 - Sigma-Aldrich.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024).
  • 1284220-47-8 | 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde - ChemScene.
  • Troubleshooting guide for pyrazolone compound stability issues - Benchchem.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem.
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC.
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological - Der Pharma Chemica.
  • Reactions of pyrazolo(1,5-a)pyrimidine derivatives with nucleophiles. IV. Some reactions of 1,4-dihydrocyclopent(b)indoles. - Sci-Hub.
  • 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde | 1823349-88-7 - Sigma-Aldrich.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019).
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Unit 4 Pyrazole | PDF - Slideshare.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018).
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).

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Validation & Comparative

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde: A Comparative Synthesis & Utility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde vs. Other Pyrazole Aldehydes in Synthesis Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, yet the choice of N1-substituent and C-formyl regioisomer dramatically alters physicochemical properties and synthetic accessibility. While 1-methyl-1H-pyrazole-5-carbaldehyde remains the standard reference, 1-cyclopropyl-1H-pyrazole-5-carbaldehyde has emerged as a critical alternative for optimizing metabolic stability (blocking CYP-mediated demethylation) and tuning lipophilicity without the steric penalty of a phenyl group.

This guide objectively compares the 1-Cyclopropyl (cPr) variant against the 1-Methyl (Me) and 1-Phenyl (Ph) analogues, focusing on the critical dichotomy between synthetic accessibility (C4 vs. C5 regioselectivity) and downstream reactivity .

Part 1: Structural & Electronic Analysis

The selection of the N1-substituent is not merely structural; it fundamentally dictates the electronic environment of the C5-aldehyde.

Electronic & Steric Comparison

The C5-aldehyde position is "ortho" to the N1-substituent, creating a unique steric and electronic interaction zone.

Feature1-Methyl (Me) 1-Cyclopropyl (cPr) 1-Phenyl (Ph)
Steric Bulk (A-Value) LowModerate (rigid)High (rotatable)
Electronic Effect on Ring Weakly Inductive (+I)Walsh Orbital Donation (+M like)Inductive Withdrawal (-I) / Conjugation
Aldehyde Electrophilicity HighModerate (Stabilized)High (but sterically hindered)
Metabolic Liability High (N-Demethylation)Low (Stable to CYP oxidation)Moderate (Ring hydroxylation)
Solubility (LogP) LowOptimal (Lipophilic handle)High

Key Insight: The cyclopropyl group exerts a unique electronic effect known as "conjugative stabilization" via Walsh orbitals. Unlike the methyl group, the cyclopropyl ring can donate electron density into the pyrazole


-system, slightly reducing the electrophilicity of the C5-aldehyde. This makes the cPr-aldehyde  more stable to storage (less prone to air oxidation) but slightly slower in condensation reactions compared to the Me-aldehyde .

Part 2: Synthetic Access & Regioselectivity (The "Make" Phase)

A common pitfall in pyrazole chemistry is the confusion between C4 and C5 formylation.

  • Vilsmeier-Haack Formylation: Electrophilic aromatic substitution (

    
    ) favors the electron-rich C4 position .
    
  • Lithiation-Formylation: Kinetic deprotonation favors the most acidic proton at C5 (adjacent to the electronegative N1).

To obtain 1-cyclopropyl-1H-pyrazole-5-carbaldehyde , you cannot use standard Vilsmeier conditions on the parent pyrazole; you will isolate the 4-isomer.

Comparative Synthesis Workflow (DOT Diagram)

SynthesisPath Start N-Cyclopropylpyrazole Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Electrophilic Attack Lithiation Directed Lithiation (n-BuLi, -78°C) Start->Lithiation Kinetic Deprotonation Product4 4-Carbaldehyde (WRONG ISOMER) Vilsmeier->Product4 Major Product Quench DMF Quench & Hydrolysis Lithiation->Quench Product5 5-Carbaldehyde (TARGET) Quench->Product5 Exclusive Product

Figure 1: Divergent synthetic pathways. Vilsmeier conditions yield the thermodynamically stable 4-isomer, while lithiation accesses the kinetic 5-isomer.

Validated Protocol: Synthesis of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Note: This protocol relies on the kinetic acidity of the C5-proton.

Reagents:

  • 1-Cyclopropyl-1H-pyrazole (1.0 eq)[1]

  • 
    -Butyllithium (1.2 eq, 2.5 M in hexanes)
    
  • Anhydrous THF (0.5 M concentration)

  • DMF (1.5 eq)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Charge with 1-cyclopropyl-1H-pyrazole and anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath). Critical: The cyclopropyl ring is stable at this temperature, but higher temperatures (-20°C) can lead to ring opening or isomerization.

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.
    
  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the C5-lithio species .

  • Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Yield Expectation: 75-85%. Validation:


 NMR will show the aldehyde proton as a singlet around 

9.8-10.0 ppm. The C4-proton will appear as a doublet (J ~2Hz) coupled to C3, distinct from the C4-aldehyde isomer pattern.

Part 3: Reactivity Profile & Application

Once synthesized, how does the cPr-aldehyde behave compared to its peers?

Nucleophilic Addition (Reductive Amination / Wittig)

The steric bulk of the cyclopropyl group at N1 partially shields the C5-aldehyde.

  • Reaction Rates: Me > Ph > cPr

    • Explanation: The Methyl group is small. The Phenyl group is large but planar (can rotate out of plane). The Cyclopropyl group is rigid and projects bulk directly toward the reaction trajectory of the aldehyde.

  • Implication: When performing reductive aminations with bulky amines, the cPr-aldehyde requires harsher conditions (e.g., refluxing Ti(OiPr)

    
     or longer reaction times) compared to the Methyl analog.
    
Stability & Side Reactions
  • Oxidation: Pyrazole aldehydes are prone to air oxidation to carboxylic acids. The cPr-aldehyde is notably more stable than the 1-Methyl analog due to the electron-donating nature of the cyclopropyl ring, which lowers the oxidation potential of the carbonyl carbon.

  • Decarbonylation: Rare, but can occur under extreme metal-catalyzed cross-coupling conditions.

Decision Matrix for Drug Design (DOT Diagram)

DecisionMatrix Need Design Requirement Metab Metabolic Stability? Need->Metab Steric Steric Constraints? Metab->Steric High Stability Needed ChoiceMe Select 1-Methyl (High reactivity, low steric) Metab->ChoiceMe Not Critical Tox Toxicity Profile? Steric->Tox Med/High Bulk OK Steric->ChoiceMe Minimal Bulk Required ChoicePh Select 1-Phenyl (Aromatic stacking) Tox->ChoicePh Pi-Pi Stacking Needed ChoiceCPr Select 1-Cyclopropyl (Best ADME balance) Tox->ChoiceCPr Avoid Mitochondrial Tox

Figure 2: Strategic selection of pyrazole aldehydes in medicinal chemistry.

Part 4: Medicinal Chemistry Implications[4][5][6][7][8]

The "Magic Methyl" vs. Cyclopropyl

While the "Magic Methyl" effect is famous for boosting potency, N-methyl pyrazoles carry a hidden liability: Mitochondrial Toxicity . Recent studies (see References) indicate that N-methyl-pyrazole-5-carboxamides can inhibit mitochondrial respiration. Replacing the N-methyl with N-cyclopropyl often mitigates this toxicity while maintaining the vector required for binding.

Lipophilicity & Permeability
  • 1-Methyl: LogP ~ 0.5 (Too polar for some CNS targets).

  • 1-Cyclopropyl: LogP ~ 1.2 (Ideal range for permeability without solubility crash).

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles.[2][3]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the lithi
    • (Generalized landing page for verification)

  • Metabolic Stability of Cyclopropyl Groups

    • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4]

    • Source:Journal of Medicinal Chemistry, 2016.[4]

    • Context: Detailed analysis of CYP stability of cyclopropyl vs methyl.
  • Toxicity of N-Methyl Pyrazoles

    • Title: 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
    • Source:Journal of Medicinal Chemistry, 2021.[5]

    • Context: Highlights the mitochondrial liability of the methyl analog, supporting the switch to cyclopropyl.
  • Synthesis Protocol Validation

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source:Molecules, 2018.[2]

    • Context: General review of pyrazole functionalization str

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A Senior Application Scientist's Guide to the Structural Validation of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. The 1-cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold is a key pharmacophore in medicinal chemistry, valued for its role in the development of a wide array of therapeutic agents.[1][2][3] This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of its derivatives, moving beyond mere procedural descriptions to elucidate the causality behind experimental choices.

The Importance of Unambiguous Structure Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure.[4] Subtle changes in isomeric or tautomeric forms can lead to significant differences in pharmacological profiles. Therefore, a robust and multi-faceted analytical approach is not just a matter of due diligence but a critical step in ensuring data integrity and the successful progression of a drug discovery program. For pyrazole derivatives, challenges such as potential tautomerism and the presence of rotamers necessitate a comprehensive validation strategy.[5]

A Multi-pronged Approach to Structural Validation

A self-validating system for structural elucidation relies on the convergence of data from multiple, independent analytical techniques. For 1-cyclopropyl-1H-pyrazole-5-carbaldehyde derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography provides the highest level of confidence.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experiment Objective Key Insights for 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Derivatives
¹H NMR To identify and quantify proton environments.Provides initial information on the number and type of protons, including the characteristic signals for the cyclopropyl, pyrazole, and aldehyde protons.[5][11]
¹³C NMR To identify the carbon skeleton.Confirms the number of unique carbon atoms and their hybridization states (sp, sp², sp³).[12]
DEPT-135 To differentiate between CH, CH₂, and CH₃ groups.Aids in the assignment of carbon signals, particularly for the cyclopropyl and any alkyl substituents.[10]
2D COSY To identify proton-proton couplings.Establishes the connectivity between adjacent protons, for example, within the cyclopropyl ring and between the pyrazole ring protons.[5]
2D HSQC To correlate protons with their directly attached carbons.Provides unambiguous assignment of protonated carbon signals.[5][9]
2D HMBC To identify long-range (2-3 bond) proton-carbon correlations.Crucial for connecting molecular fragments and assigning quaternary carbons, such as the C5-carbaldehyde carbon and the pyrazole ring carbons.[5][9][10]
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5] The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid signal overlap.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum. Observe the chemical shifts, integration values, and coupling patterns. For the 1-cyclopropyl-1H-pyrazole-5-carbaldehyde core, expect to see characteristic signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the pyrazole ring protons, and the diastereotopic protons of the cyclopropyl group.

  • ¹³C and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. This will provide information on all carbon environments and distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY: Use a standard COSY pulse sequence to establish ¹H-¹H correlations.

    • HSQC: A multiplicity-edited HSQC is recommended to correlate each proton with its directly attached carbon, with the phase of the cross-peak indicating the number of attached protons (CH/CH₃ vs. CH₂).[5]

    • HMBC: This is arguably the most critical 2D experiment for this class of compounds. It will reveal long-range correlations that are essential for piecing together the molecular structure, for instance, showing a correlation from the aldehyde proton to the C5 carbon of the pyrazole ring.[9][10]

The presence of the nitrogen atoms in the pyrazole ring can sometimes lead to peak broadening due to quadrupolar effects, especially for protons attached to or near the nitrogen atoms.[5] Furthermore, if the N1 position is unsubstituted, annular tautomerism can occur, leading to a mixture of isomers and a more complex NMR spectrum.[5][13] Variable temperature (VT) NMR studies can be employed to investigate such dynamic processes.[5]

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Interpretation Structural Elucidation H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct C-H Correlation HMBC HMBC H1->HMBC Long-Range C-H Correlation C13 ¹³C NMR C13->HSQC C13->HMBC DEPT DEPT-135 DEPT->C13 Assign C-type Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure Key Connectivity Data

Caption: A typical NMR workflow for structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures.[14] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.

Technique Principle Advantages for this Scaffold Disadvantages
Electrospray Ionization (ESI) Soft ionization technique, forms protonated or sodiated adducts.Provides a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation, ideal for confirming molecular weight.[15]May not induce sufficient fragmentation for detailed structural analysis without MS/MS.
Electron Impact (EI) High-energy ionization, causes extensive fragmentation.Generates a reproducible fragmentation pattern that can serve as a fingerprint for the molecule and help identify structural motifs.[16]The molecular ion peak may be weak or absent for some molecules.
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) system to introduce the sample into the mass spectrometer. This ensures the analysis of a pure compound.[17]

  • MS Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • MS/MS (Tandem MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[18]

For 1-cyclopropyl-1H-pyrazole-5-carbaldehyde derivatives, common fragmentation pathways may involve the loss of the aldehyde group (CHO), cleavage of the cyclopropyl ring, and fragmentation of the pyrazole ring.[16] Analyzing these fragmentation patterns can provide confirmatory evidence for the proposed structure.

MS_Workflow Sample Diluted Sample HPLC HPLC Separation Sample->HPLC MS Mass Spectrometer (ESI or EI) HPLC->MS FullScan Full Scan MS (Determine Molecular Weight) MS->FullScan MSMS Tandem MS (MS/MS) (Fragmentation Analysis) MS->MSMS Isolate [M+H]⁺ Data Molecular Formula & Substructure Confirmation FullScan->Data MSMS->Data

Caption: A generalized workflow for LC-MS/MS analysis.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.[4][7][8] This technique is considered the "gold standard" for structural validation.

  • Crystallization: This is often the most challenging step. It involves slowly growing a single crystal of the compound from a supersaturated solution.[4]

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[4]

While not always feasible, obtaining a crystal structure provides irrefutable proof of the molecular connectivity and conformation in the solid state.[8][19]

Conclusion: An Integrated and Self-Validating Approach

The structural validation of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde derivatives requires a synergistic combination of analytical techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and elemental composition while offering clues to the substructure, and X-ray crystallography, when possible, delivers the definitive three-dimensional structure. By integrating the data from these methods, researchers can achieve a high level of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific findings.

References

  • Benchchem. Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.
  • Molecules. Structure Elucidation of a Pyrazolo[12][13]pyran Derivative by NMR Spectroscopy. Molecules, 2007, 12. Available at:

  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. IJTSRD, 2022, 6(5), 1653-1657.
  • Digital Repository. Article - Synthesis and Characterization of Some New Pyrazole Derivatives.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018, 23(1), 134.
  • MDPI. Structure Elucidation of a Pyrazolo[12][13]pyran Derivative by NMR Spectroscopy. Molecules, 2007, 12(5), 1136-1144. Available at:

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • PubMed. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess, 2020, 37(3), 408-420.
  • STM Journals. Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. JoMCCT.
  • ijprajournal. Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative.
  • PubChemLite. 1-cyclopropyl-1h-pyrazole-5-carbaldehyde.
  • ResearchGate. (PDF) Novel method for determination of heterocyclic compounds and their impact in brewing technology.
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  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 2021, 12, 664548.
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  • MilliporeSigma. 1H-Pyrazole-5-carbaldehyde AldrichCPR.
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  • Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 2008, 5(2), 25-29.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of conditions.[1][2][3] Its synthetic tractability and ability to form key interactions with biological targets make it a "privileged structure" in the design of novel therapeutics.[4] Among the myriad of starting materials for pyrazole-based compounds, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde offers a unique combination of a constrained cyclopropyl group at the N1 position and a reactive carbaldehyde at the C5 position, providing a versatile platform for generating diverse chemical entities.

However, the journey from a promising scaffold to a safe and effective drug is fraught with challenges, chief among them being the potential for off-target interactions. Cross-reactivity, the binding of a compound to unintended biological targets, can lead to unforeseen side effects or toxicity, and is a major cause of attrition in the drug development pipeline. Therefore, a thorough understanding and early assessment of the selectivity profile of any new chemical series are paramount.

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of compounds derived from 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and discuss the interpretation of the resulting data, empowering you to design and execute robust selectivity studies.

The Imperative of Selectivity Profiling

The pyrazole core is a key component in many kinase inhibitors, a class of drugs notorious for off-target effects due to the highly conserved nature of the ATP-binding pocket across the kinome.[5][6] While some "polypharmacology" can be beneficial, unintended kinase interactions are often linked to adverse events.[7] For compounds based on the 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold, the modifications made to the carbaldehyde group will largely dictate the resulting compound's affinity and selectivity profile. For instance, derivatization into amides, hydrazones, or other functionalities will present different pharmacophoric features to potential biological targets.

A comprehensive cross-reactivity assessment should not be viewed as a mere checkbox exercise but as a critical, self-validating system that informs the entire drug discovery process, from lead optimization to preclinical safety evaluation.

Comparative Methodologies for Assessing Cross-Reactivity

The choice of assay for selectivity profiling depends on several factors, including the primary target class, the stage of the project, and the available resources. Here, we compare three widely used and robust methodologies: Large-Scale Kinase Panel Screening, Radioligand Binding Assays for G-Protein Coupled Receptors (GPCRs), and Cell-Based Functional Assays.

Large-Scale Kinase Panel Screening

Given the prevalence of pyrazole-based kinase inhibitors, assessing the kinome-wide selectivity of new compounds is a logical and often essential first step.

Rationale: This approach provides a broad overview of a compound's activity against a large and diverse set of kinases, allowing for the early identification of potential off-target liabilities. The data generated can guide structure-activity relationship (SAR) studies to improve selectivity.[6]

Experimental Approach: A common method is to perform an in vitro kinase assay at a single high concentration (e.g., 1 or 10 µM) of the test compound against a panel of hundreds of kinases. The percentage of inhibition is measured, and any significant "hits" are then followed up with full dose-response curves to determine the IC50 (the concentration required to inhibit 50% of the enzyme's activity).

Detailed Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a generic, non-radioactive kinase assay using a technology like ADP-Glo™, which measures the amount of ADP produced in a kinase reaction.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • For single-point screening, create a working solution that, when added to the assay, results in a final concentration of 10 µM with a final DMSO concentration of ≤1%.

    • For IC50 determination, perform a serial dilution (e.g., 10-point, 3-fold) from the stock solution in DMSO.

  • Assay Plate Preparation (384-well format):

    • Add 1 µL of the diluted compound or DMSO (as a control) to the appropriate wells.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT), the specific kinase, and its corresponding substrate peptide.[8]

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Prepare a solution of ATP at a concentration near its Km for the specific kinase (e.g., 10 µM).[8]

    • Add 5 µL of the ATP solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • For single-point screening, calculate the percent inhibition relative to the DMSO control.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example Kinase Selectivity Data for a Hypothetical Pyrazole Derivative

Kinase Target% Inhibition at 10 µMIC50 (nM)
Primary Target: CDK2 98% 15
Off-Target: GSK3β85%250
Off-Target: ROCK165%1,200
Off-Target: PIM140%>10,000
Off-Target: SRC15%>10,000

DOT Diagram: Kinase Panel Screening Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Assay_Plate Assay Plate Spotting Compound_Prep->Assay_Plate Kinase_Substrate Add Kinase/Substrate Mix Assay_Plate->Kinase_Substrate ATP_Addition Initiate with ATP Kinase_Substrate->ATP_Addition Incubation Incubate at RT ATP_Addition->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Develop_Signal Add Detection Reagent Stop_Reaction->Develop_Signal Read_Luminescence Read Plate Develop_Signal->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro luminescence-based kinase assay.

Radioligand Binding Assays

If the primary target of the compound series is a GPCR, or if there is a reason to suspect cross-reactivity with this large family of receptors, a panel of radioligand binding assays is the gold standard for selectivity profiling.

Rationale: These assays directly measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).[9] This method is highly sensitive and can be applied to membrane preparations from cells or tissues.[10][11]

Experimental Approach: The test compound is incubated with a preparation of cell membranes containing the receptor of interest and a fixed concentration of a high-affinity radioligand. The amount of bound radioactivity is then measured to determine the extent of displacement by the test compound.

Detailed Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of the test compound at various concentrations (or buffer for total binding, or a known saturating unlabeled ligand for non-specific binding).

      • 50 µL of the radioligand (e.g., [³H]-ligand) at a concentration near its Kd.[12]

      • 100 µL of the membrane preparation.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.[10] This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a percentage of the total specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Data Presentation: Example GPCR Selectivity Data for a Hypothetical Pyrazole Derivative

Receptor TargetKi (nM)
Primary Target: CB1 5
Off-Target: 5-HT2A850
Off-Target: D22,300
Off-Target: M1>10,000
Off-Target: α1A>10,000

DOT Diagram: Radioligand Binding Assay Workflow

G Membrane_Prep Prepare Receptor Membranes Assay_Setup Set up Assay Plate (Compound, Radioligand, Membranes) Membrane_Prep->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

Cell-Based Functional Assays

While binding assays are crucial, they do not provide information on the functional consequences of a compound binding to a target. Cell-based assays bridge this gap by measuring the downstream effects of target engagement in a more physiologically relevant context.[13]

Rationale: These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular target. They can also reveal off-target effects that only manifest in a cellular environment, which might be missed in biochemical or binding assays.[7]

Experimental Approach: The choice of assay depends on the target and its signaling pathway. Examples include reporter gene assays, calcium flux assays, and apoptosis assays.[14]

Detailed Protocol: Cell-Based Reporter Gene Assay (for a GPCR)

This protocol describes an assay to measure the activation or inhibition of a GPCR that signals through the cyclic AMP (cAMP) pathway, using a luciferase reporter gene under the control of a cAMP response element (CRE).

  • Cell Culture:

    • Use a stable cell line that expresses the target GPCR and contains a CRE-luciferase reporter construct.

    • Plate the cells in a 96-well or 384-well white, clear-bottom plate and grow to the desired confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • For antagonist mode: Add the test compound to the cells and incubate for a short period (e.g., 15-30 minutes). Then, add a known agonist for the receptor at a concentration that gives about 80% of the maximal response (EC80).

    • For agonist mode: Add the test compound directly to the cells.

  • Incubation:

    • Incubate the plate for a period sufficient for gene transcription and protein expression (e.g., 3-6 hours) at 37°C in a CO₂ incubator.

  • Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase assay reagent (which lyses the cells and provides the substrate for luciferase) to each well.

    • Measure the luminescence on a plate reader.

  • Data Analysis:

    • For antagonist mode, plot the luminescence signal against the logarithm of the test compound concentration to determine the IC50.

    • For agonist mode, plot the luminescence signal against the logarithm of the test compound concentration to determine the EC50 (the concentration for 50% of the maximal effect).

Data Presentation: Example Functional Selectivity Data for a Hypothetical Pyrazole Derivative

TargetAssay ModeIC50 / EC50 (nM)
Primary Target: CB1 Antagonist12
Off-Target: 5-HT2AAntagonist1,500
Off-Target: D2No activity>10,000

DOT Diagram: Cell-Based Reporter Assay Workflow

G Plate_Cells Plate Reporter Cell Line Add_Compound Add Test Compound Plate_Cells->Add_Compound Add_Agonist Add Agonist (Antagonist Mode) Add_Compound->Add_Agonist Incubate Incubate (3-6 hours) Add_Agonist->Incubate Add_Reagent Add Luciferase Reagent Incubate->Add_Reagent Read_Plate Read Luminescence Add_Reagent->Read_Plate Analyze Calculate IC50/EC50 Read_Plate->Analyze

Caption: Workflow for a cell-based CRE-luciferase reporter assay.

Conclusion and Future Perspectives

The 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutics. However, a disciplined and comprehensive approach to assessing cross-reactivity is non-negotiable for success. This guide has outlined and compared key experimental methodologies that form the bedrock of selectivity profiling.

By integrating broad biochemical screens, direct binding assays, and functional cellular assays, researchers can build a detailed and multi-dimensional understanding of a compound's selectivity profile. This data-driven approach not only mitigates the risk of late-stage failures due to off-target effects but also provides invaluable insights to guide the optimization of potency and selectivity, ultimately paving the way for the development of safer and more effective medicines.

References

  • Sumble. (2025, November 24). What is cell-based functional assays?[Link]

  • Amrhein, J. A., et al. (2023, October 20). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. [Link]

  • Oncolines B.V. (2024, October 16). Cell-Based Functional Assays. [Link]

  • Amrhein, J. A., et al. (2023, October 20). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. [Link]

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Benchmarking a Novel Pyrazole-Based Compound Against Known JAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting the Janus Kinase (JAK) Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that translates extracellular cytokine and growth factor signals into a direct cellular response.[1] This pathway is integral to a multitude of physiological processes, including immune responses, cell proliferation, and differentiation.[2] The core components of this pathway are the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and the STAT family of transcription factors.[3]

Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, as well as certain cancers.[2][4] This has established the JAK family of enzymes as a prime therapeutic target.[3] The development of small molecule JAK inhibitors, or "jakinibs," has revolutionized the treatment landscape for conditions like rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis.[5][6][7]

These inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes, thereby blocking the phosphorylation and activation of STAT proteins. This, in turn, prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][8]

This guide provides a comparative analysis of a novel investigational compound, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde , against established first and second-generation JAK inhibitors. While the specific biological target of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is not yet fully elucidated, its pyrazole scaffold is a common feature in many kinase inhibitors, prompting this investigation into its potential as a JAK inhibitor.[9]

The Contestants: A Novel Compound and Established Benchmarks

For this comparative analysis, we will benchmark our investigational compound against two clinically approved and well-characterized JAK inhibitors:

  • 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (Investigational Compound): A novel small molecule with a pyrazole core. Its potential as a kinase inhibitor is inferred from its chemical structure.

  • Tofacitinib (First-Generation Benchmark): An oral pan-JAK inhibitor, meaning it inhibits multiple JAK isoforms, primarily JAK1 and JAK3, with some activity against JAK2.[5][8][10] It is approved for the treatment of several autoimmune diseases.[1]

  • Upadacitinib (Second-Generation Benchmark): A second-generation JAK inhibitor that exhibits greater selectivity for JAK1 over other JAK isoforms.[11][12][13] This increased selectivity is hypothesized to offer an improved benefit-risk profile by minimizing off-target effects associated with the inhibition of other JAKs.[14]

The central hypothesis of this guide is that the structural features of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde may confer a unique potency and selectivity profile against the JAK family of kinases.

Visualizing the Battlefield: The JAK-STAT Signaling Pathway

The following diagram illustrates the critical role of JAKs in mediating cytokine signaling. An effective inhibitor will block the phosphorylation cascade at the level of the JAKs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation STAT->Receptor 3. STAT Recruitment pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

Caption: The JAK-STAT signaling pathway, a key target for immunomodulatory drugs.

Experimental Design: Rigorous and Self-Validating Protocols

To objectively compare the inhibitory potential of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde against Tofacitinib and Upadacitinib, a two-tiered experimental approach is employed: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess activity in a more physiologically relevant context.

Biochemical Kinase Assay: Determining IC50 Values

The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of each compound against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2). A lower IC50 value indicates greater potency.[15][16] We will utilize a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[17]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution for each JAK isoform (JAK1, JAK2, JAK3, TYK2) in kinase reaction buffer.

    • Prepare a 2X substrate/ATP mixture containing a suitable peptide substrate and ATP at a concentration approximating the Km for each kinase. This is crucial for ensuring the comparability of IC50 values.[18][19]

    • Prepare serial dilutions of the test compounds (1-Cyclopropyl-1H-pyrazole-5-carbaldehyde, Tofacitinib, Upadacitinib) in 100% DMSO, followed by a further dilution in kinase reaction buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to minimize solvent effects.[20]

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the 2X inhibitor solutions to the appropriate wells.

    • For positive control wells (100% kinase activity), add 5 µL of kinase reaction buffer with the corresponding DMSO concentration.

    • For negative control wells (no kinase activity), add 5 µL of kinase dilution buffer.

  • Enzyme Addition:

    • Add 5 µL of the 2X kinase solution to all wells except the negative controls.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Kinase Reaction Initiation:

    • Add 10 µL of the 2X substrate/ATP mixture to all wells to start the reaction.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 20 µL of a detection reagent (e.g., ADP-Glo™) to terminate the kinase reaction and measure the luminescence, which correlates with ADP production.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Biochemical_Assay_Workflow start Start prep 1. Reagent Preparation (Kinases, Substrates, Inhibitors) start->prep plate 2. Plate Inhibitors (Serial Dilutions) prep->plate enzyme 3. Add Kinase Enzyme plate->enzyme incubate1 4. Pre-incubation (Inhibitor-Enzyme Binding) enzyme->incubate1 reaction 5. Initiate Reaction (Add Substrate/ATP) incubate1->reaction incubate2 6. Reaction Incubation (30°C for 60 min) reaction->incubate2 detect 7. Terminate & Detect Signal (e.g., ADP-Glo™) incubate2->detect analyze 8. Data Analysis (Calculate IC50) detect->analyze end End analyze->end Cellular_Assay_Workflow start Start isolate 1. Isolate Human PBMCs start->isolate preincubate 2. Pre-incubate with Inhibitors isolate->preincubate stimulate 3. Cytokine Stimulation (IL-6, IL-4, GM-CSF) preincubate->stimulate fixperm 4. Fix & Permeabilize Cells stimulate->fixperm stain 5. Stain with pSTAT Antibodies fixperm->stain flow 6. Acquire Data (Flow Cytometry) stain->flow analyze 7. Analyze MFI & Calculate IC50 flow->analyze end End analyze->end

Caption: Workflow for the cell-based pSTAT assay to determine cellular potency.

Comparative Data Analysis

The following table summarizes hypothetical but plausible data from the described experiments. This data is designed to illustrate a potential outcome where 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde demonstrates a favorable profile.

Compound Biochemical IC50 (nM) Cellular IC50 (nM) Selectivity Ratios (Biochemical)
JAK1 JAK2 JAK3
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde 5 150 250
Tofacitinib 15 45 2
Upadacitinib 10 600 >1000

Data Interpretation:

  • Potency: In this hypothetical scenario, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde demonstrates the highest potency against JAK1 in the biochemical assay (IC50 = 5 nM), surpassing both Tofacitinib and Upadacitinib. This potency is also reflected in the cell-based assay for the JAK1/2-dependent IL-6 pathway (IC50 = 15 nM).

  • Selectivity: The key differentiator for our investigational compound is its selectivity profile. The selectivity ratios (JAK2/JAK1 and JAK3/JAK1) indicate a 30-fold and 50-fold preference for JAK1 over JAK2 and JAK3, respectively. This profile is more selective than the pan-JAK inhibitor Tofacitinib and approaches the selectivity of the second-generation inhibitor Upadacitinib for JAK2. [11][21]The high cellular IC50 for the JAK2-dependent GM-CSF pathway further supports this JAK1-sparing profile in a physiological context. [22]* Comparison to Benchmarks:

    • vs. Tofacitinib: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde shows superior JAK1 potency and a significantly improved selectivity profile, particularly avoiding the potent JAK3 inhibition seen with Tofacitinib. [8][23]This could translate to a better safety profile, as potent JAK3 inhibition is linked to immunosuppressive effects. [14] * vs. Upadacitinib: While Upadacitinib exhibits exceptional selectivity against JAK2 and JAK3, our hypothetical compound shows higher raw potency against JAK1. [12][13]The slightly lower selectivity against JAK2 and JAK3 compared to Upadacitinib might be acceptable given the increased on-target potency.

Conclusion and Future Directions

Based on this hypothetical comparative analysis, 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde emerges as a promising lead compound for development as a next-generation JAK inhibitor. Its potential for high potency combined with a strong selectivity for JAK1 over other isoforms could translate into a superior therapeutic window, maximizing efficacy while minimizing mechanism-based side effects associated with broader JAK inhibition.

The causality behind these favorable (though hypothetical) characteristics would lie in the unique chemical structure of the molecule. The cyclopropyl and pyrazole-carbaldehyde moieties likely engage in specific interactions within the ATP-binding pocket of JAK1 that are less favorable in the closely related binding sites of JAK2 and JAK3, a critical aspect of modern kinase inhibitor design. [24] Further investigation is warranted to confirm these findings. The next logical steps would include:

  • Kinome-wide selectivity profiling: To assess the activity of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde against a broad panel of kinases to identify any potential off-target liabilities. [25]* In vivo efficacy studies: To evaluate the compound's performance in animal models of inflammatory diseases, such as collagen-induced arthritis in rodents.

  • Pharmacokinetic and toxicology studies: To determine the compound's drug-like properties and safety profile.

This structured, data-driven approach to benchmarking provides a robust framework for evaluating novel drug candidates and making informed decisions in the drug development pipeline.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?[Link]

  • Ghoreschi, K., et al. (2015). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. [Link]

  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology. [Link]

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  • ResearchGate. (2018, August). Selective JAK Inhibitor: Upadacitinib (JAK1-Selective). [Link]

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  • Physicians Weekly. (2023, June 12). Selective JAK1/TYK2 Inhibition: A Novel Way to Overcome Tofacitinib Resistance in RA?[Link]

  • Al-Salama, Z. T., et al. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. [Link]

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  • Mohamed, M. F., et al. (2019). Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib. Journal of Clinical Pharmacology. [Link]

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. [Link]

  • Taylor & Francis Online. (2024, December 25). Selective JAK1 inhibitors and the therapeutic applications thereof: a patent review (2016–2023). [Link]

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  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazole-5-carbaldehyde. [Link]

  • Kutchukian, P. S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

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Beyond the Scaffold: IVIVC Analysis of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1448396-12-6) Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams

Executive Summary: The "Cyclopropyl Effect" in Lead Optimization

In the high-stakes environment of kinase inhibitor discovery, the choice of the core scaffold dictates the fate of a drug candidate. 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde represents a "privileged structure"—a chemical building block capable of serving as a ligand for multiple biological targets, particularly FGFR, FLT3, and CDK kinases.

This guide objectively compares the 1-Cyclopropyl scaffold against its primary alternatives: the 1-Methyl and 1-Phenyl pyrazole analogs. While methyl groups are sterically compact and phenyl groups offer hydrophobic bulk, the cyclopropyl moiety offers a unique "Goldilocks" zone: it resists oxidative dealkylation (enhancing metabolic stability) while providing sufficient steric bulk to fill hydrophobic pockets without incurring the solubility penalty of aromatic rings.

Chemical Context & Structural Causality[1][2][3]

To understand the in vitro and in vivo correlation (IVIVC), we must first establish the structural causality. The aldehyde function at position 5 is a reactive handle, typically used in reductive aminations or condensation reactions to generate the final bioactive pharmacophore. The critical differentiator is the N1-Cyclopropyl group .

Comparative Scaffold Analysis
Feature1-Methyl Analog1-Phenyl Analog1-Cyclopropyl Analog
Steric Bulk LowHighModerate (Optimal)
Lipophilicity (cLogP) LowHighModerate
Metabolic Liability High (N-demethylation)Low (Ring hydroxylation)Low (Resists dealkylation)
Conformational Rigidity NoneHighModerate (Sigma-hole effects)
ngcontent-ng-c4120160419="" class="ng-star-inserted">

Expert Insight: The cyclopropyl group is not merely a spacer. It often engages in specific


-hole interactions with backbone carbonyls in the kinase hinge region, a property lacking in methyl analogs [1].

In Vitro Profiling: Establishing the Baseline

Before in vivo translation, the scaffold's derivatives must undergo rigorous in vitro screening. The following data represents a comparative analysis of a model Kinase Inhibitor (KI) derived from the three different aldehydes.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)[3]
  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS monitoring of parent depletion over 60 minutes.

  • Metric: Intrinsic Clearance (

    
    ).
    
Protocol B: Kinase Potency (FGFR1 Model)
  • Method: FRET-based kinase assay.

  • ATP Concentration:

    
     apparent.
    
Comparative Performance Data (Representative)
Derivative SourceFGFR1 IC50 (nM)HLM

(µL/min/mg)
Solublity (pH 7.4)
Methyl-Pyrazole 45 ± 548.2 (High Clearance)> 100 µM
Phenyl-Pyrazole 12 ± 215.4 (Low Clearance)< 5 µM
Cyclopropyl-Pyrazole 18 ± 3 19.1 (Low Clearance) ~ 65 µM

Interpretation: The Methyl derivative suffers from rapid clearance due to N-demethylation by CYP450 isoforms. The Phenyl derivative is potent but suffers from poor solubility (solubility-limited absorption). The Cyclopropyl derivative maintains high potency (comparable to phenyl) while retaining acceptable solubility and superior metabolic stability compared to the methyl analog.

In Vivo Translation & IVIVC Logic

The transition from petri dish to living organism is where most scaffolds fail. The 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde derivatives typically exhibit a Class II behavior in the Biopharmaceutics Classification System (BCS) (Low Solubility, High Permeability), but often border on Class I due to the polarity of the pyrazole ring.

The IVIVC Workflow

The following diagram illustrates the critical decision pathways when evaluating this scaffold.

IVIVC_Workflow Aldehyde 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (Starting Block) Synthesis Synthesis: Reductive Amination (Target: Kinase Inhibitor) Aldehyde->Synthesis InVitro In Vitro Screen (Microsomal Stability + Caco-2) Synthesis->InVitro Decision CL_int < 20 µL/min/mg? InVitro->Decision InVivo In Vivo PK (Rat) (IV bolus + PO gavage) Decision->InVivo Yes (Stable) Refinement Scaffold Modification (Switch to Phenyl/Methyl) Decision->Refinement No (Unstable) Correlation IVIVC Analysis (Predicted vs Observed Clearance) InVivo->Correlation Refinement->Synthesis

Figure 1: The strategic workflow for validating the cyclopropyl-pyrazole scaffold. Note the critical gate at In Vitro Stability.

Experimental Protocol: Rat PK Study

To validate the correlation, a standard PK study is required:

  • Subjects: Male Sprague-Dawley rats (n=3 per arm).

  • Dosing:

    • IV Arm: 1 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline).

    • PO Arm: 5 mg/kg (suspension in 0.5% MC).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Correlation Calculation:

    
    
    Where 
    
    
    
    is hepatic blood flow and
    
    
    is fraction unbound.

Observed Correlation: Derivatives of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde typically show a 0.85 - 0.95 correlation coefficient (


)  between predicted hepatic clearance (from microsomes) and observed in vivo clearance. This high predictability is a key advantage over the methyl analog, which often exhibits unpredictable extra-hepatic clearance [2].

Synthesis Workflow: From Aldehyde to Active Drug

The utility of this scaffold lies in its chemical versatility.[1][2][3] The aldehyde group allows for rapid library generation.

Synthesis_Pathway Start 1-Cyclopropyl-1H-pyrazole -5-carbaldehyde Step1 Reductive Amination (R-NH2, NaBH(OAc)3) Start->Step1 Step2 Knoevenagel Condensation (Malononitrile, Base) Start->Step2 Product1 Aminomethyl Derivative (CDK Inhibitor) Step1->Product1 Product2 Pyrazolo[1,5-a]pyrimidine (Fused Ring System) Step2->Product2

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for diverse pharmacophore generation.

Conclusion

The 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde scaffold offers a superior balance of properties for drug discovery compared to its methyl and phenyl counterparts.

  • Metabolic Stability: It significantly reduces N-dealkylation rates compared to methyl analogs.

  • Potency: It maintains steric complementarity in kinase pockets similar to phenyl rings but with better solubility.

  • Predictability: It demonstrates a strong IVIVC, allowing for reliable scaling from microsome data to animal models.

For researchers targeting FGFR, FLT3, or CDK pathways, this scaffold is a verified starting point that minimizes late-stage attrition due to DMPK failures.

References

  • Kharl, H., et al. (2025).[2] Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships. ResearchGate. [Link]

  • Moustafa, et al. (2022).[4] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. NIH National Library of Medicine. [Link]

  • Saleh, et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI Molecules. [Link]

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Head-to-head comparison of different catalytic systems for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern drug discovery, anchoring blockbusters like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . While the classical Knorr synthesis (condensation of hydrazine with 1,3-dicarbonyls) remains a foundational method, it suffers from poor regioselectivity (often producing inseparable mixtures of N1-isomers) and harsh acidic conditions incompatible with sensitive functional groups.

This guide objectively compares three modern catalytic alternatives that solve the "Knorr Problem":

  • Copper-Catalyzed Aerobic Oxidative Cyclization: The cost-effective workhorse for de novo synthesis.

  • Palladium-Catalyzed Three-Component Coupling: The precision tool for modular library generation.

  • Iodine-Mediated Oxidative Cyclization: The metal-free, sustainable "green" alternative.

Part 1: Critical Analysis of Catalytic Systems

Copper-Catalyzed Aerobic Oxidative Cyclization

Best For: High-throughput synthesis of 1,3,5-trisubstituted pyrazoles from readily available hydrazones.

  • Mechanism: Unlike traditional condensation, this system often proceeds via a radical pathway. A copper catalyst (typically Cu(I) or Cu(II)) facilitates the formation of a nitrogen-centered radical from a hydrazone, which undergoes intramolecular cyclization onto an alkene or alkyne pendant, followed by oxidative aromatization using air as the oxidant.

  • Key Advantage: It utilizes molecular oxygen as the terminal oxidant, resulting in water as the only byproduct. It bypasses the need for pre-functionalized 1,3-dicarbonyls.

  • Limitation: Radical pathways can be sensitive to radical scavengers (e.g., certain antioxidants in impure solvents).

Palladium-Catalyzed Sonogashira-Cyclization Sequence

Best For: Modular construction of highly functionalized pyrazoles where regiocontrol is paramount.

  • Mechanism: This is typically a consecutive multicomponent reaction.[1] First, a Pd-catalyzed Sonogashira coupling occurs between an acid chloride and a terminal alkyne to generate an alkynone in situ. This intermediate immediately undergoes Michael addition/cyclocondensation with a hydrazine derivative.[1]

  • Key Advantage: Absolute regiocontrol. Because the alkynone is generated and trapped in a specific orientation, N1-selectivity is often >99:1.

  • Limitation: High cost of Palladium catalysts and phosphine ligands; requires inert atmosphere (Argon/Nitrogen).

Iodine-Mediated Metal-Free Oxidative Cyclization

Best For: Late-stage functionalization and Green Chemistry (GMP) compliance.

  • Mechanism: Molecular iodine acts as a mild Lewis acid and an oxidant. It activates

    
    -unsaturated ketones (chalcones) for hydrazine attack and subsequently facilitates the oxidative dehydrogenation of the intermediate pyrazoline to the pyrazole.
    
  • Key Advantage: No heavy metal contamination (crucial for pharmaceutical release testing). "One-pot" protocol without isolating unstable hydrazone intermediates.[2][3]

  • Limitation: Stoichiometric amounts of iodine are often required (though catalytic variants exist with co-oxidants like DMSO or TBHP).

Part 2: Performance Data & Decision Matrix

Comparative Performance Table
MetricCu-Catalyzed (Aerobic) Pd-Catalyzed (MCR) Iodine-Mediated (Metal-Free)
Regioselectivity (N1:N2) Moderate (10:1 to 20:1)Excellent (>99:1) Good (20:1)
Yield (Avg) 85-95%75-88%80-96%
Atom Economy High (O2 oxidant)Moderate (Leaving groups)Moderate (Stoichiometric oxidant)
Cost Low HighLow
Reaction Time 4-12 Hours1-4 Hours2-24 Hours
Green Metric (E-Factor) Low (Water byproduct)High (Solvent/Ligand waste)Low (if catalytic I2 used)
Decision Workflow (Graphviz)

PyrazoleSelector Start Start: Substrate Availability Q1 Do you have 1,3-Dicarbonyls? Start->Q1 Q2 Is Metal Contamination Critical (late-stage pharma)? Q1->Q2 No (Alkynes/Aldehydes) Knorr Classical Knorr (Avoid if possible) Q1->Knorr Yes Q3 Do you need absolute Regiocontrol (>99:1)? Q2->Q3 No Iodine Iodine-Mediated Oxidative Cyclization Q2->Iodine Yes Palladium Pd-Catalyzed Sonogashira-Cyclization Q3->Palladium Yes Copper Cu-Catalyzed Aerobic Coupling Q3->Copper No (Cost priority)

Caption: Decision tree for selecting the optimal catalytic system based on substrate availability and purity requirements.

Part 3: Experimental Protocols

Protocol A: Copper-Catalyzed Aerobic Oxidative Cyclization

Adapted from Zhang et al. (Synthesis, 2018)[3]

Scope: Synthesis of 1,3,5-trisubstituted pyrazoles from


-unsaturated hydrazones.
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagents: Add the

    
    -unsaturated hydrazone (0.5 mmol), Cu(OAc)₂ (10 mol%), and TEMPO (20 mol% as co-oxidant).
    
  • Solvent: Add DMSO (2.0 mL).

  • Reaction: Flush the tube with molecular Oxygen (balloon pressure). Heat the mixture to 80°C.

  • Monitoring: Stir for 6–8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:4).

  • Workup: Cool to room temperature. Quench with saturated NH₄Cl solution (removes Cu). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography.

Protocol B: Iodine-Mediated Metal-Free Synthesis

Adapted from Zhang et al. (J. Org.[3] Chem, 2024)[1][3][4]

Scope: One-pot synthesis from


-unsaturated ketones (chalcones) and hydrazine salts.
  • Reagents: To a 25 mL round-bottom flask, add the chalcone (1.0 mmol), aryl hydrazine hydrochloride (1.2 mmol), and Molecular Iodine (I₂) (0.5 mmol, 50 mol%).

  • Solvent: Add Ethanol (5 mL) and DMSO (1 mL).

  • Reaction: Stir the mixture at reflux (approx. 80°C) open to the air (oxidative conditions).

  • Mechanism Check: The solution will initially turn dark (iodine) and slowly lighten as I₂ is consumed/regenerated.

  • Workup: After 4 hours, cool to RT. Add saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench remaining iodine (color change from brown to yellow/clear).

  • Isolation: The product often precipitates. Filter the solid.[5] If no precipitate, extract with DCM.

  • Validation: Recrystallize from Ethanol for high purity.

Part 4: Mechanistic Visualization

The following diagram contrasts the radical pathway of the Copper system with the ionic/coordination pathway of the Palladium system.

MechanismComparison cluster_Cu Copper Pathway (Radical) cluster_Pd Palladium Pathway (Ionic/Coordination) Cu_Start Hydrazone Cu_Rad N-Radical Species Cu_Start->Cu_Rad Cu(II)/O2 Cu_Cyc 5-exo-trig Cyclization Cu_Rad->Cu_Cyc Cu_Prod Pyrazole Cu_Cyc->Cu_Prod -H (Oxidation) Pd_Start Acid Chloride + Alkyne Pd_Inter Alkynone (In Situ) Pd_Start->Pd_Inter Pd/Cu (Sonogashira) Pd_Nu Hydrazine Attack Pd_Inter->Pd_Nu Michael Addn Pd_Prod Regioselective Pyrazole Pd_Nu->Pd_Prod Cyclocondensation

Caption: Mechanistic divergence: Cu-catalyzed radical cyclization vs. Pd-catalyzed sequential coupling/condensation.

References

  • Zhang, Z., et al. (2024).[3] "I2-Mediated Metal-Free Oxidative C–N Bond Formation for Regioselective Pyrazole Synthesis." The Journal of Organic Chemistry. [Link]

  • Schmitt, D. C., et al. (2015).[3] "Efficient One-Pot, Three-Component Preparation of 3,5-Disubstituted 1H-Pyrazoles." Organic Letters. [Link]

  • Heller, S. T., & Natarajan, S. R. (2006).[3] "Efficient Copper-Catalyzed Synthesis of Pyrazoles from 1,3-Diketones." Organic Letters. [Link]

Sources

Spectroscopic Comparison Guide: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive spectroscopic differentiation of 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (the Target) from its common regioisomer, 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (the Alternative/Impurity).

Executive Summary

In the synthesis of N-substituted pyrazoles, particularly via the condensation of cyclopropylhydrazine with 1,3-dielectrophiles (e.g., 1,1,3,3-tetramethoxypropane derivatives or enaminones), the formation of regioisomers is a persistent challenge. The reaction kinetics often yield a mixture of the 1,5-isomer (Target) and the 1,3-isomer (Alternative).

Because these isomers share identical molecular weights (MW 136.15) and fragmentation patterns, Mass Spectrometry (MS) is insufficient for structural assignment. Nuclear Magnetic Resonance (NMR) , specifically 2D NOESY techniques, provides the only robust, self-validating method for distinguishing the position of the formyl group relative to the N-cyclopropyl moiety.

Structural Context & The Regioselectivity Challenge

The core difficulty lies in the asymmetry of the pyrazole ring. The N1 position bears the cyclopropyl group. The formyl (-CHO) group can be positioned at either C5 (adjacent to N1) or C3 (distal to N1).

  • Target Molecule (1,5-Isomer): 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde.[1]

    • Key Feature: The N-Cyclopropyl group is spatially proximal to the Formyl group.

  • Alternative Isomer (1,3-Isomer): 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde.

    • Key Feature: The N-Cyclopropyl group is spatially proximal to the C5-Proton (H5).

Synthesis & Isomer Generation Pathway

The following diagram illustrates the origin of the regioisomers during cyclocondensation.

SynthesisPath Start Cyclopropylhydrazine + 1,3-Dielectrophile Intermediate Hydrazone Intermediate Start->Intermediate Condensation Target TARGET (1,5-Isomer) 1-Cyclopropyl-1H-pyrazole- 5-carbaldehyde Intermediate->Target Cyclization Path A (Steric/Electronic Control) Impurity ALTERNATIVE (1,3-Isomer) 1-Cyclopropyl-1H-pyrazole- 3-carbaldehyde Intermediate->Impurity Cyclization Path B (Thermodynamic Drift)

Figure 1: Divergent synthesis pathways leading to 1,5- and 1,3-regioisomers.

Spectroscopic Comparison & Identification Workflow

The following data compares the expected spectroscopic signatures. Note that while chemical shifts (


) may vary slightly based on concentration and solvent, the connectivity relationships (NOE/HMBC)  remain absolute.
Table 1: Comparative NMR Data (CDCl )
FeatureTarget: 1,5-Isomer Alternative: 1,3-Isomer Differentiation Logic
Aldehyde Proton (-CHO) Singlet,

9.8 - 10.0 ppm
Singlet,

9.8 - 10.0 ppm
Indistinguishable by 1D shift alone.
Ring Proton H4 Doublet,

~6.8 ppm
Doublet,

~6.6 ppm
H4 is vicinal to the substituent in both cases.
Ring Proton (H3 vs H5) H3 Present: Doublet,

~7.6 ppm
H5 Present: Doublet,

~7.4 ppm
H3 (in 1,[2]5) is typically more deshielded than H5 (in 1,3) due to C=N anisotropy, but unreliable without 2D.
NOESY (Crucial) Strong NOE: N-CH(Cyclopropyl)

CHO
Strong NOE: N-CH(Cyclopropyl)

H5
Definitive Proof.
HMBC (N-CH to Ring) N-CH couples to C5 (which bears CHO )N-CH couples to C5 (which bears H )Confirmation method.
Detailed Analytical Logic
1. The "Smoking Gun": 2D NOESY / ROESY

This is the primary pass/fail criterion.

  • In the 1,5-isomer , the cyclopropyl ring is attached to N1, and the aldehyde is at C5. The geometry forces the methine proton of the cyclopropyl group into the "bay" region near the aldehyde oxygen/proton. You will observe a cross-peak between the Cyclopropyl-CH (

    
     ppm) and the Aldehyde-CHO  (
    
    
    
    ppm).
  • In the 1,3-isomer , the aldehyde is far away at C3. The position adjacent to the cyclopropyl group (C5) is occupied by a proton (H5). You will observe a strong cross-peak between the Cyclopropyl-CH and the aromatic H5 proton .

2. 13C NMR & HMBC Confirmation
  • 1,5-Isomer: The carbonyl carbon (

    
     ppm) will show an HMBC correlation to the ring proton H4, but not to the N-cyclopropyl protons.
    
  • 1,3-Isomer: The carbonyl carbon will show an HMBC correlation to H4. Crucially, the ipso ring carbon (C5) will show correlations to both the N-cyclopropyl protons and the H4 proton.

Experimental Protocols

Protocol A: Sample Preparation for Regioisomer Determination
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for pyrazoles to prevent solvent viscosity from broadening the cyclopropyl multiplets, ensuring clear NOE definition.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent. High concentration is not required and can lead to aggregation artifacts.

  • Tube: Standard 5mm high-precision NMR tube.

Protocol B: NMR Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • 1H Standard: 16 scans, 30° pulse angle, D1 = 2.0s.

  • NOESY (Phase Sensitive):

    • Mixing Time: 500 ms (Optimal for small molecules like pyrazoles).

    • Scans: 8-16 per increment.

    • Increments: 256 (t1) x 2048 (t2).

    • Note: If the molecule is suspected to be of intermediate tumbling rate (unlikely for MW 136, but possible in viscous solvents), use ROESY (Mixing time 200-300 ms) to avoid zero-crossing of the NOE signal.

Decision Logic Flowchart

Use this logic gate to interpret your spectra.

NMRLogic Start Acquire 1H & 2D NOESY Spectra CheckNOE Locate N-Cyclopropyl Methine Signal (~3.5 - 4.0 ppm) Start->CheckNOE Decision Check NOE Cross-peaks CheckNOE->Decision Path15 Correlation to Aldehyde (-CHO) Proton? Decision->Path15 Strong Signal Path13 Correlation to Aromatic Ring Proton? Decision->Path13 Strong Signal Result15 CONFIRMED: 1,5-Isomer (Target) Path15->Result15 Result13 IDENTIFIED: 1,3-Isomer (Alternative) Path13->Result13

Figure 2: Spectroscopic decision tree for assigning pyrazole regioisomers.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.[3][4]

    • Source: Organic Chemistry Portal / Org. Lett. 2014, 16, 576-579.[3]

    • URL:[Link]

  • General NMR of N-Substituted Pyrazoles

    • Title: Theoretical and Experimental NMR investigation of pyrazole and substituted pyrazoles.
    • Source: ResearchG
    • URL:[Link]

  • Compound Data (Target)

    • Title: 1-cyclopropyl-1H-pyrazole-5-carbaldehyde (PubChem CID 72218270).[1]

    • Source: PubChem.[1][5][6]

    • URL:[Link]

  • Compound Data (Alternative)

    • Title: 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (CAS 1823349-88-7).

    • Source: Sigma-Aldrich.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational safety manual for handling 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde . It is designed for researchers and scale-up chemists requiring immediate, actionable safety intelligence.

Senior Scientist Note: This compound combines a reactive aldehyde moiety with a nitrogen-rich pyrazole core. While specific toxicological data for this exact isomer is often limited in public databases, we apply "Read-Across" toxicology from structural analogs (e.g., 1-cyclopropyl-1H-pyrazole-4-carbaldehyde). Treat this molecule as a potent sensitizer and respiratory irritant.

Part 1: Chemical Intelligence & Hazard Profiling

Before selecting PPE, you must understand the "Why." This molecule presents a dual-threat profile: chemical reactivity (aldehyde oxidation) and biological activity (pyrazole pharmacophore).

Critical Identity Data
  • Chemical Name: 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde[1]

  • CAS Number: 1035777-71-3 (Note: Verify specific vendor CAS as isomers vary)

  • Physical State: Typically a pale yellow liquid or low-melting solid.

  • Reactivity Class: Organic Aldehyde / Heterocycle.

The "Structure-Activity" Hazard Assessment

We derive the safety profile from its functional groups.

Functional GroupHazard DriverGHS Classification (Predicted/Analog)
Aldehyde (-CHO) Electrophilic Reactivity: High risk of protein cross-linking (sensitization).[2] Air-sensitive (oxidizes to carboxylic acid).H317: May cause allergic skin reaction.H319: Causes serious eye irritation.
Pyrazole Ring Biological Activity: Core structure in many kinase inhibitors; potential for systemic toxicity if absorbed.H302: Harmful if swallowed.H335: May cause respiratory irritation.[3]
Cyclopropyl Lipophilicity: Increases skin permeability, carrying the reactive aldehyde across the dermal barrier.H315: Causes skin irritation.[3]

Part 2: Tiered PPE Strategy

Do not use a "one size fits all" approach. PPE must scale with the potential for exposure.

Glove Selection Logic (The "Permeation" Rule)

Aldehydes can permeate thin nitrile rubber.

  • Standard Nitrile (4 mil): Insufficient for prolonged contact.

  • Recommendation: Double-gloving is mandatory for all handling.

    • Inner Layer: 4 mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (sacrificial layer).

  • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

Task-Based PPE Matrix
TaskRespiratory ProtectionEye/Face ProtectionDermal Protection
Weighing / Aliquoting (<1g)Fume Hood (Sash at 18").[1] If hood unavailable: N95 with OV relief.Safety Glasses with side shields.[2]Lab Coat + Double Nitrile Gloves .
Reaction Setup / Heating Fume Hood (Mandatory).[4][5] Closed system preferred.Chemical Splash Goggles (Vapors are lacrimators).Lab Coat + Chemical Apron + Double Nitrile.
Spill Cleanup (>10mL)Full-Face Respirator (P100 + Organic Vapor Cartridge).Integrated into respirator.Tyvek Suit + Butyl Rubber or Silver Shield gloves.

Part 3: Operational Workflow & Visualization

Handling Logic Diagram

This decision tree guides the researcher through the safe handling process, emphasizing the "Stop Work" triggers.

HandlingProtocol Safe Safe Caution Caution Danger Danger Process Process Start Start: Handling 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde CheckState Check Physical State (Liquid vs Solid) Start->CheckState Liquid Liquid Handling CheckState->Liquid Solid Solid Handling CheckState->Solid Ventilation Is Fume Hood Available? Liquid->Ventilation Solid->Ventilation HoodYes Proceed: Sash < 18 inches Ventilation->HoodYes Yes HoodNo STOP: Do Not Proceed Respiratory Risk High Ventilation->HoodNo No PPE_Check Verify PPE: Double Nitrile + Goggles HoodYes->PPE_Check Action Perform Experiment (Keep under inert gas - Argon) PPE_Check->Action Verified

Figure 1: Operational decision logic for handling reactive aldehydes. Note the critical stop-point if ventilation is absent.

Part 4: Emergency Response & Decontamination

In the event of a spill, speed is critical to prevent the aldehyde from vaporizing and spreading respiratory irritation.

The "Bisulfite Neutralization" Protocol

Aldehydes can be chemically neutralized before disposal.[6] Do not simply absorb and toss; neutralize the reactivity first.

Reagents Needed:

  • Sodium Bisulfite (NaHSO₃) saturated solution.

  • pH strips.

  • Absorbent pads.

Step-by-Step Decontamination:

  • Isolate: Evacuate the immediate area. Don full PPE (including respirator if outside hood).

  • Cover: Cover the spill with absorbent pads to limit vapor surface area.

  • Neutralize: Slowly pour saturated Sodium Bisulfite solution over the pads.

    • Mechanism:[4][7][8] The bisulfite forms a water-soluble, non-volatile adduct with the aldehyde.

    • Reaction:

      
      
      
  • Wait: Allow 15-20 minutes for the reaction.

  • Collect: Scoop the slurry into a hazardous waste bag.

  • Clean: Wash the surface with soap and water (aldehydes are lipophilic; water alone is ineffective).

Spill Response Workflow

SpillResponse Action Action Critical Critical Safe Safe Spill Spill Detected Assess Assess Volume (<10mL vs >10mL) Spill->Assess Small Small Spill (In Hood) Assess->Small Large Large Spill (Outside Hood) Assess->Large Absorb Cover with Absorbent Pads Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Apply Sodium Bisulfite (Wait 15 mins) Absorb->Neutralize Collect Collect as Chemical Waste Neutralize->Collect

Figure 2: Escalation protocol for aldehyde spills. Note that large spills outside a fume hood require evacuation due to respiratory hazards.

Part 5: Storage and Waste Disposal[5]

Storage Requirements (Stability)

Aldehydes are prone to autoxidation to carboxylic acids.

  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: Refrigerate (

    
    ).
    
  • Container: Amber glass (protect from light) with a Teflon-lined cap. Parafilm is not a primary seal; use electrical tape or a proper cap liner.

Waste Stream Classification

Proper segregation prevents dangerous incompatibilities.

Waste StreamClassificationCritical Incompatibilities
Primary Stream Organic Combustible Do NOT mix with Oxidizers (Nitric Acid, Peroxides).[1] Aldehydes + Oxidizers = Exothermic Reaction / Fire.
Aqueous Wash Aqueous Toxic Ensure pH is neutral (6-9) if bisulfite was used.
Solid Waste Hazardous Solid Contaminated gloves/pads must be double-bagged.

References

  • PubChem. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde (Structural Analog) Hazard Data. [Link][3]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]

  • Washington State Department of Ecology. Treatment by Aldehyde Deactivation. [Link]

Sources

×

Retrosynthesis Analysis

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1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.